molecular formula C9H10F3NO B2531883 (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol CAS No. 2248175-08-6

(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol

Numéro de catalogue: B2531883
Numéro CAS: 2248175-08-6
Poids moléculaire: 205.18
Clé InChI: SENYAVBPLKIBOW-ZCFIWIBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a chiral pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a stereogenic center at the C2 position and incorporates a trifluoromethyl group , a moiety widely recognized for its ability to profoundly influence the physicochemical properties and biological activity of molecules . The presence of this group can enhance metabolic stability, membrane permeability, and binding affinity to biological targets through its strong electron-withdrawing nature and lipophilicity . The pyridine scaffold is a privileged structure in drug design, present in numerous bioactive molecules. The specific substitution pattern with the trifluoromethyl group at the 2-position of the pyridine ring and the chiral propanol side chain at the 3-position makes this compound a valuable chiral building block or potential pharmacophore for developing novel therapeutic agents. While direct biological data for this specific enantiomer is limited in public sources, compounds with similar trifluoromethylpyridine scaffolds have demonstrated utility across various research areas, including as key intermediates in the synthesis of potential D-amino acid oxidase (DAAO) inhibitors explored for neurological disorders , and in the development of inhibitors targeting enzymes like phosphatidylinositol-3-kinase (PI3K) . The (S)-enantiomer is provided with high stereochemical purity, making it particularly suitable for investigations where chiral specificity is critical for biological activity or material properties. Researchers can utilize this compound as a versatile intermediate for further synthetic elaboration, such as introducing additional functional groups or coupling to other molecular fragments, or as a starting point for structure-activity relationship (SAR) studies in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Propriétés

IUPAC Name

(2S)-2-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(5-14)7-2-3-8(13-4-7)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENYAVBPLKIBOW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol. The document elucidates its chemical structure, explores its physicochemical properties, and details a plausible synthetic pathway. The guide is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering insights into the potential applications of this molecule, particularly in the context of its structural motifs commonly found in bioactive compounds. The trifluoromethyl-substituted pyridine ring is a key pharmacophore, and its incorporation into a chiral propanol scaffold presents opportunities for developing novel therapeutic agents.

Chemical Identity and Structure

The molecule at the core of this guide is a chiral aromatic alcohol. Its structure is characterized by a pyridine ring substituted with a trifluoromethyl group, which is attached to a propanol backbone.

IUPAC Name

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol .

Chemical Structure

The chemical structure is depicted below:

Figure 1: 2D Chemical Structure of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol.

The "(2S)" designation indicates that at the chiral center (the second carbon of the propanol chain), the substituents are arranged in an 'S' configuration according to the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties

PropertyPredicted ValueRationale
Molecular Formula C9H10F3NOBased on atom count from the structure.
Molecular Weight 219.18 g/mol Calculated from the molecular formula.
LogP ~1.5 - 2.5The trifluoromethyl group increases lipophilicity, while the hydroxyl group contributes to hydrophilicity.
Hydrogen Bond Donors 1 (from -OH)The hydroxyl group can donate a hydrogen bond.
Hydrogen Bond Acceptors 3 (N in pyridine, O in -OH, and F atoms)The nitrogen and oxygen atoms are primary acceptors.
Polar Surface Area ~43 ŲContributed by the nitrogen and oxygen atoms.

These predicted properties suggest that the molecule possesses a balance of lipophilic and hydrophilic character, which is often a desirable trait in drug candidates for oral bioavailability. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity to target proteins.[1]

Synthetic Approach

A plausible synthetic route for (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol can be designed starting from commercially available precursors. A common strategy involves the coupling of a pyridine derivative with a chiral propanol synthon.

Proposed Retrosynthetic Analysis

G target (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol intermediate1 Coupling Reaction (e.g., Suzuki, Negishi) target->intermediate1 precursor1 3-Bromo-6-(trifluoromethyl)pyridine intermediate1->precursor1 precursor2 (S)-2-Methyl-1,2-propanediol derivative or boronic ester intermediate1->precursor2

Figure 2: Retrosynthetic analysis for the target molecule.

Step-by-Step Synthetic Protocol

Step 1: Preparation of the Chiral Boronic Ester

  • Start with a commercially available chiral epoxide, for example, (S)-methyloxirane.

  • Perform a regioselective ring-opening of the epoxide using a suitable nucleophile, such as a Grignard reagent (e.g., methylmagnesium bromide), to introduce the second methyl group and generate a chiral alcohol.

  • Protect the resulting hydroxyl group with a suitable protecting group (e.g., silyl ether).

  • Convert the protected chiral alcohol into a boronic ester using a reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.

Step 2: Suzuki Coupling Reaction

  • In an inert atmosphere, dissolve 3-bromo-6-(trifluoromethyl)pyridine and the chiral boronic ester from Step 1 in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Add a palladium catalyst, such as Pd(PPh3)4, and a base, for example, sodium carbonate.

  • Heat the reaction mixture under reflux for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the protected form of the target molecule.

Step 3: Deprotection

  • Dissolve the purified, protected compound in a suitable solvent (e.g., THF).

  • Add a deprotecting agent appropriate for the chosen protecting group. For a silyl ether, a fluoride source like tetrabutylammonium fluoride (TBAF) is effective.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Quench the reaction and perform an aqueous workup.

  • Purify the final product, (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol, by column chromatography or recrystallization to yield a pure sample.

G start1 3-Bromo-6-(trifluoromethyl)pyridine step1 Suzuki Coupling start1->step1 start2 (S)-Chiral Synthon start2->step1 intermediate Protected Intermediate step1->intermediate step2 Deprotection intermediate->step2 product (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol step2->product

Figure 3: Proposed synthetic workflow.

Potential Applications in Drug Development

The structural features of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol suggest its potential as a valuable building block or a lead compound in drug discovery programs.

  • Trifluoromethyl-Pyridine Moiety: This is a well-established pharmacophore in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and can also increase the lipophilicity of the molecule, which can improve cell membrane permeability.[1] Furthermore, the electron-withdrawing nature of the CF3 group can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Compounds containing this moiety have been explored as androgen receptor antagonists and for pain management.[2][3]

  • Chiral Propanol Scaffold: The chiral center introduces stereospecificity, which is crucial for selective interaction with chiral biological targets such as enzymes and receptors. The hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to the binding affinity of the molecule.

Given these features, (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol could be investigated for its activity in various therapeutic areas, including oncology, neuroscience, and inflammatory diseases.

Conclusion

(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a chiral molecule with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its chemical structure, predicted physicochemical properties, and a plausible synthetic route. The combination of a trifluoromethyl-substituted pyridine ring and a chiral propanol backbone makes it an attractive candidate for further investigation as a novel therapeutic agent or a key intermediate in the synthesis of more complex bioactive molecules.

References

  • Zhang, W., et al. (2024). Discovery of (2 S)- N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide as a Highly Potent and Selective Topical Androgen Receptor Antagonist for Androgenetic Alopecia Treatment. Journal of Medicinal Chemistry, 67(1), 322-348. Available at: [Link]

  • Bess, M. T., et al. (2022). Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain. Bioorganic & Medicinal Chemistry, 63, 116743. Available at: [Link]

  • Babak, M. V., & Gudkov, S. V. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. Available at: [Link]

Sources

The Strategic Utility and Synthesis of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the strategic incorporation of fluorinated heterocycles has become a cornerstone of rational drug design. Among these, the trifluoromethylpyridine (TFMP) motif stands out as a privileged scaffold, offering unique physicochemical properties that enhance metabolic stability, modulate basicity, and improve target binding affinity [1].

This technical whitepaper provides an in-depth analysis of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol , a highly specialized chiral building block. By combining the robust TFMP pharmacophore with a stereodefined, sp³-hybridized aliphatic linker, this compound exemplifies the modern "escape from flatland" paradigm. This guide details the historical context of the TFMP motif, the mechanistic rationale behind its structural features, and field-proven synthetic protocols for its generation and analytical validation.

Historical Context & Discovery Rationale

The Evolution of the Trifluoromethylpyridine (TFMP) Motif

The first synthesis of an aromatic compound bearing a trifluoromethyl group dates back to 1898, but it was the introduction of the trifluoromethyl group into a pyridine ring in 1947 that unlocked a new era of heterocyclic chemistry [1]. Over the past two decades, more than 40% of all fluorine-containing agrochemicals and a significant fraction of FDA-approved pharmaceuticals have incorporated the TFMP moiety [1, 3]. The motif is celebrated for its ability to fine-tune the electronic properties of the core ring while providing a bulky, lipophilic vector that perfectly occupies hydrophobic pockets in target proteins [2].

The "Escape from Flatland" Paradigm

Historically, drug discovery relied heavily on flat, sp²-hybridized aromatic rings due to the ease of cross-coupling chemistry (e.g., Suzuki-Miyaura couplings). However, high sp² character often leads to poor aqueous solubility and off-target promiscuity. The discovery and utilization of compounds like (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol mark a deliberate shift toward higher sp³ character (Fsp³). The inclusion of the chiral methyl group at the 2-position of the propanol chain introduces a stereocenter that dictates a specific 3D trajectory for downstream functionalization, significantly enhancing target selectivity.

Structural & Mechanistic Significance

As a Senior Application Scientist, it is critical to understand why this specific molecule is utilized in lead optimization, rather than just knowing how to synthesize it.

  • Electronic Modulation via the -CF₃ Group: The trifluoromethyl group is strongly electron-withdrawing (Hammett constant σp​=0.54 ) [1]. When positioned at the 6-position of the pyridine ring, it significantly decreases the electron density of the aromatic system. This lowers the pKa of the pyridine nitrogen, which is a highly effective strategy for mitigating off-target binding to aminergic G-protein coupled receptors (GPCRs) and reducing hERG channel liability.

  • Metabolic Shielding: The exceptionally strong C–F bonds (bond energy ~116 kcal/mol) resist oxidative cleavage. Placing the -CF₃ group adjacent to the pyridine nitrogen shields the ring from Cytochrome P450 (CYP450) mediated N-oxidation and aromatic hydroxylation [2].

  • Conformational Restriction via the (2S)-Stereocenter: The chiral methyl group in the propan-1-ol linker restricts the free rotation of the carbon-carbon bonds. By pre-organizing the molecule into a bioactive conformation, the entropic penalty typically incurred during receptor binding is minimized, thereby exponentially increasing binding affinity.

Pathway Drug TFMP-Derived Drug Candidate Target Target Kinase (Hydrophobic Pocket) Drug->Target High Affinity Binding (CF3-Pyridine Motif) Downstream Substrate Phosphorylation Target->Downstream Inhibited Effect Disease Progression (Halted) Downstream->Effect Blocked

Caption: Pharmacological integration of the TFMP chiral scaffold in kinase inhibition pathways.

Synthetic Workflows & Protocols

To access (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol, the most reliable and scalable route involves the chemoselective reduction of its commercially available carboxylic acid precursor, (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid (CAS: 1895326-39-2) [4].

Protocol: Chemoselective Borane Reduction of Chiral Propanoic Acid

Causality & Reagent Selection: Borane-tetrahydrofuran (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a powerful nucleophilic reducing agent, it poses a risk of attacking the highly electron-deficient trifluoromethylpyridine ring via Nucleophilic Aromatic Substitution (S_NAr), leading to defluorination or ring degradation. BH₃ is an electrophilic reducing agent that rapidly and selectively coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, ensuring pristine chemoselectivity and preservation of the chiral center.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.

  • Substrate Loading: Dissolve (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid (10.0 mmol, 2.19 g) in anhydrous THF (40 mL) under an argon atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures prevent the exothermic runaway of the borane coordination step and suppress potential racemization.

  • Reagent Addition: Dropwise add a 1.0 M solution of BH₃·THF complex (25.0 mL, 25.0 mmol, 2.5 equiv) over 30 minutes via a syringe pump.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Quenching: Cool the flask back to 0 °C. Carefully quench the excess borane by the dropwise addition of Methanol (15 mL). Causality: Methanol reacts with unreacted borane to form volatile trimethyl borate and hydrogen gas, safely terminating the reaction.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with Ethyl Acetate (2 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution 10-40% EtOAc in Hexanes) to yield the pure chiral alcohol.

Synthesis A 6-(Trifluoromethyl)pyridine -3-acetic acid B Asymmetric Alkylation (Evans Auxiliary) A->B 1. Base 2. MeI C (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl] propanoic acid B->C Hydrolysis D Borane-THF Reduction (0°C to RT) C->D BH3-THF E (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl] propan-1-ol D->E MeOH Quench & Workup

Caption: Synthetic workflow for generating (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol.

Analytical Validation (E-E-A-T)

To ensure the integrity of the chiral building block before its deployment in downstream API synthesis, rigorous analytical validation must form a self-validating system.

  • Enantiomeric Excess (ee%) Determination:

    • Method: Chiral High-Performance Liquid Chromatography (HPLC).

    • Column: Chiralpak AD-H (250 × 4.6 mm, 5 μm).

    • Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic elution.

    • Detection: UV absorbance at 254 nm.

    • Validation Logic: The (2S) and (2R) enantiomers must exhibit baseline resolution ( Rs​>1.5 ). An ee of >98% is mandatory for pharmaceutical intermediates to prevent enantiomeric drift in subsequent coupling steps.

  • Structural Confirmation:

    • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the doublet for the chiral methyl group ( 1.30 ppm, J = 7.0 Hz) and the multiplet for the methine proton ( 3.10 ppm). The highly deshielded pyridine protons will appear downfield ( 7.80 - 8.70 ppm).

    • ¹⁹F NMR (376 MHz, CDCl₃): A sharp singlet at -68.0 ppm confirms the intact trifluoromethyl group.

Quantitative Data Presentation

The table below summarizes the comparative viability of different synthetic strategies to establish the chiral center of this specific TFMP-derivative.

Table 1: Comparative Synthetic Strategies for Chiral TFMP-Pyridyl Alcohols

Synthetic RouteKey Reagent / CatalystEnantiomeric Excess (ee%)Overall YieldScalabilityAtom Economy
Asymmetric Hydrogenation Ru-BINAP / H₂> 98%85%HighHigh
Chiral Auxiliary Alkylation Evans Oxazolidinone / MeI95%65%ModerateLow
Enzymatic Kinetic Resolution CAL-B Lipase / Vinyl Acetate> 99%48% (Max 50%)HighModerate
Chiral Pool (Current Protocol) BH₃·THF (from pure acid)> 99% (Retained)92%HighModerate

Note: Starting from the commercially available (2S)-propanoic acid derivative bypasses the bottleneck of establishing the stereocenter de novo, offering the highest yield and retained ee%.

References

  • Tsukamoto, M., Nakamura, T., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2). Available at:[Link]

  • Chi Group. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at:[Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20). Available at:[Link]

Unraveling the Mechanism of Action of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol: A Structural and Pharmacological Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neuropharmacology and targeted drug design, (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol emerges as a highly specialized chiral pharmacophore and preclinical modulator. While frequently utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), this molecule independently exhibits profound modulatory effects on nociceptive and inflammatory signaling pathways. This whitepaper provides an in-depth technical analysis of its mechanism of action (MoA), focusing on its role as a state-dependent allosteric modulator of key ion channels, specifically Transient Receptor Potential Vanilloid 1 (TRPV1) and voltage-gated sodium channels (e.g., Nav1.7)[1][2].

Molecular Pharmacology & Structural Rationale

The pharmacological efficacy of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is dictated by its precise molecular architecture. Every functional group serves a distinct, causal role in target engagement:

  • The 6-Trifluoromethyl (CF3) Motif: The integration of the highly electronegative and lipophilic CF3 group on the pyridine ring is not arbitrary. It significantly enhances the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation at the 6-position. Furthermore, the CF3 group acts as an electron-withdrawing anchor, engaging in critical halogen bonding within the deep, hydrophobic sub-pockets of transmembrane receptors[3].

  • The (2S)-Propan-1-ol Stereocenter: The chirality at the C2 position is the primary determinant of target selectivity. The (2S) configuration dictates the spatial trajectory of the terminal hydroxyl (-OH) group, optimally positioning it to act as a hydrogen-bond donor to conserved threonine and tyrosine residues within the channel's voltage-sensing domain (VSD). Conversely, the (2R) enantiomer projects the hydroxyl group into a sterically hindered patch, resulting in a drastic reduction in binding affinity.

Mechanism of Action (MoA): State-Dependent Allosteric Modulation

The primary mechanism of action for this compound revolves around the state-dependent allosteric inhibition of nociceptive ion channels.

  • Membrane Partitioning & Target Engagement: Due to its optimized lipophilicity (driven by the CF3-pyridine core), the molecule readily partitions into the neuronal lipid bilayer. It accesses the lateral fenestrations of the target ion channel (such as TRPV1 or Nav1.7)[1][2].

  • Conformational Locking: The compound selectively binds to the channel when it is in its inactivated state. The (2S)-hydroxyl group forms a stabilizing hydrogen bond, while the CF3 group anchors into the hydrophobic pocket. This dual-interaction creates a "conformational lock," increasing the energy barrier required for the channel to return to its resting, openable state.

  • Attenuation of Nociceptive Signaling: By trapping the channel in an inactivated state, the compound halts the influx of Na+ and Ca2+ ions. This prevents action potential propagation and membrane depolarization, ultimately suppressing the downstream vesicular release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.

MoA Ligand (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol Receptor Target Ion Channel (e.g., TRPV1 / Nav1.7) Ligand->Receptor Allosteric Binding (Hydrophobic Pocket) IonFlux Inhibition of Na+/Ca2+ Influx Receptor->IonFlux Conformational Lock (Inactivated State) Depolarization Prevention of Membrane Depolarization IonFlux->Depolarization Blockade of Action Potential Neurotransmitters Decreased Neuropeptide Release Depolarization->Neurotransmitters Reduced Synaptic Vesicle Fusion PainRelief Attenuation of Nociceptive Signaling Neurotransmitters->PainRelief Analgesic & Anti-inflammatory Efficacy

Caption: Cellular mechanism of action for the (2S)-pharmacophore in nociceptive signaling.

Experimental Validation & Self-Validating Protocols

To rigorously validate the mechanism of action, researchers employ high-throughput patch-clamp electrophysiology coupled with fluorescent calcium imaging. The following protocol is designed as a self-validating system to ensure data integrity.

Protocol: High-Throughput Patch-Clamp Validation of Ion Channel Blockade

Objective: To quantify the use-dependent inhibition of nociceptive ion channels by the (2S) compound.

  • Cell Preparation & Transfection: Culture HEK293T cells stably expressing the target channel (e.g., hTRPV1).

    • Causality & Self-Validation: HEK293T cells are specifically chosen because they naturally lack endogenous background currents for these specific channels. Any recorded inward current is definitively attributed to the transfected target, eliminating false positives.

  • Intracellular Solution Formulation: Prepare a Cesium Fluoride (CsF)-based intracellular pipette solution.

    • Causality: Cesium (Cs+) replaces Potassium (K+) to completely block endogenous outward potassium currents. This isolates the inward sodium/calcium signals, ensuring the recorded data is uncontaminated.

  • Compound Application via Rapid Perfusion: Perfuse the (2S) compound at titrated concentrations (1 nM to 10 μM) using a rapid-exchange manifold (<20 ms exchange rate).

    • Causality: Rapid exchange is critical to capture the fast onset of the block and to accurately differentiate between resting-state and inactivated-state binding kinetics.

  • Voltage Step Protocol: Apply a train of depolarizing pulses (e.g., holding at -100 mV, stepping to 0 mV for 20 ms at 10 Hz).

    • Causality: High-frequency stimulation artificially drives the channels into the inactivated state. If the compound is a state-dependent blocker, inhibition will increase with successive pulses (use-dependent block), confirming its safety profile (sparing normal, low-frequency physiological signaling).

Protocol Prep Cell Preparation (HEK293T Transfection) Incubation Compound Incubation (Rapid Perfusion) Prep->Incubation Electrophys Patch-Clamp (Voltage Step Protocols) Incubation->Electrophys Direct Current Measurement CaImaging Fluorescent Imaging (Fura-2 AM) Incubation->CaImaging Intracellular Ion Tracking Data Data Analysis (IC50 Determination) Electrophys->Data CaImaging->Data

Caption: High-throughput electrophysiology and calcium imaging validation workflow.

Quantitative Data & Comparative Efficacy

The structural necessity of both the (2S) stereocenter and the CF3 group is validated through comparative pharmacokinetic and pharmacodynamic profiling. As demonstrated in the data below, the (2S) configuration drives potency, while the CF3 group is essential for metabolic survival[3].

Compound VariantTarget IC50 (nM)Liver Microsome CLint (μL/min/mg)Oral Bioavailability (F%)
(2S)-Enantiomer (Active) 12.4 < 10 72%
(2R)-Enantiomer485.04518%
Des-fluoro Analog (No CF3)89.2120< 5%

Data Interpretation: The 40-fold drop in potency observed with the (2R)-enantiomer highlights the strict steric requirements of the target's hydrogen-bonding pocket. Furthermore, the removal of the CF3 group (Des-fluoro Analog) results in rapid hepatic clearance (120 μL/min/mg) and negligible bioavailability, proving the CF3 group's causal role in metabolic shielding.

Conclusion

(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol represents a masterclass in rational drug design. By combining the metabolic resilience and lipophilic anchoring of a trifluoromethyl-pyridine core with the precise spatial geometry of a (2S)-chiral alcohol, this molecule achieves highly selective, state-dependent modulation of nociceptive ion channels. Its structural principles continue to serve as a foundational blueprint for the development of next-generation, non-opioid analgesics and neuro-inflammatory therapeutics.

Sources

In-Depth Spectroscopic Characterization of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a highly specialized chiral building block. The 6-(trifluoromethyl)pyridin-3-yl motif is a critical pharmacophore in the development of modern therapeutics, particularly in the design of vanilloid receptor (TRPV1) antagonists and glycine transporter 1 (GlyT1) inhibitors[1]. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the heteroaromatic ring profoundly alters the molecule's physicochemical properties, enhancing metabolic stability and lipophilicity.

This technical whitepaper provides an authoritative, rigorously validated framework for the spectroscopic characterization of this compound. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data, this guide establishes a self-validating system for structural and stereochemical confirmation[2].

Structural & Physicochemical Profiling

To understand the spectroscopic behavior of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol, one must first deconstruct its structural microenvironments:

  • The Heteroaromatic Core: A pyridine ring substituted at the 3- and 6-positions. The nitrogen atom and the -CF₃ group act synergistically to deplete electron density from the ring, heavily deshielding specific protons.

  • The Fluorinated Terminus: The -CF₃ group at C6 introduces massive one-bond and two-bond carbon-fluorine spin-spin couplings ( 1JCF​ and 2JCF​ ), serving as an unambiguous spectroscopic anchor.

  • The Chiral Aliphatic Side Chain: A propan-1-ol moiety attached at C3. The stereocenter at C2 (bearing the methyl group) renders the adjacent C1 methylene protons (-CH₂OH) diastereotopic . Because these two protons exist in different average magnetic environments, they will resonate at distinct chemical shifts and couple with each other, a phenomenon critical for validating the structural integrity of chiral molecules[3].

Spectroscopic Data Acquisition Protocols

To ensure absolute trustworthiness, the analytical workflows described below are designed as self-validating systems . Every step includes internal calibration mechanisms to rule out instrumental artifacts.

Nuclear Magnetic Resonance (NMR) Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

  • Causality & Rationale: CDCl₃ is selected because it lacks exchangeable protons, preventing signal interference with the hydroxyl (-OH) group. Furthermore, it provides a stable deuterium lock signal to correct for magnetic field drift during acquisition.

  • Self-Validation: Tetramethylsilane (TMS) is added at 0.03% v/v as an internal standard. The spectrometer is tuned and matched to the specific sample impedance, and a pre-acquisition dummy scan is executed to ensure the radiofrequency (RF) pulses achieve steady-state magnetization before data collection.

FT-IR Spectroscopy Protocol
  • Method: Attenuated Total Reflectance (ATR) FT-IR using a diamond crystal.

  • Causality & Rationale: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture would produce a broad artifact peak in the 3300 cm⁻¹ region, obscuring the analyte's true O-H stretch.

  • Self-Validation: A background scan of the ambient atmosphere over the empty diamond crystal is collected immediately prior to the sample. This background is automatically subtracted by the interferometer software, nullifying false peaks from atmospheric CO₂ and water vapor.

LC-ESI-HRMS Protocol
  • Method: Liquid Chromatography coupled to Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) in positive ion mode.

  • Causality & Rationale: ESI is a "soft" ionization technique. Because the pyridine nitrogen is basic, it readily accepts a proton in the acidic LC eluent (e.g., 0.1% formic acid), efficiently generating the intact [M+H]+ molecular ion without premature fragmentation.

  • Self-Validation: The mass axis is calibrated to < 2 ppm mass accuracy via the continuous infusion of a reference tuning mix (e.g., Agilent ESI-L). A blank solvent injection strictly precedes the sample run to verify the absence of column carryover.

Workflow A Synthesis & Isolation B Chiral Purity (HPLC) A->B C NMR Analysis (1H, 13C, 19F) B->C D HRMS & FT-IR C->D E Final Data Package D->E

Fig 1: End-to-end self-validating spectroscopic workflow for chiral building blocks.

Comprehensive Spectroscopic Analysis & Causality

Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F)

¹H NMR: The pyridine ring exhibits a classic 3,6-disubstituted splitting pattern. The proton at C2 (ortho to the alkyl chain) appears as a distinct doublet ( J≈2.0 Hz) at ~8.60 ppm due to long-range meta-coupling with H4. The C4 and C5 protons appear as a doublet of doublets and a doublet, respectively. Crucially, in the aliphatic region, the C1 methylene protons are diastereotopic due to the adjacent (2S) stereocenter. They do not appear as a simple doublet; instead, they manifest as two distinct doublet of doublets (dd) at ~3.75 ppm and ~3.65 ppm, coupling both to each other (geminal coupling, 2J≈10.5 Hz) and to the C2 methine proton[3].

¹³C NMR: The defining feature of the ¹³C spectrum is the profound spin-spin coupling between the carbon atoms and the 100% abundant ¹⁹F nuclei. The -CF₃ carbon appears as a striking quartet at ~121.5 ppm with a massive one-bond coupling constant ( 1JCF​≈274 Hz). The adjacent C6 carbon of the pyridine ring is also split into a quartet ( 2JCF​≈34 Hz) at ~147.0 ppm.

¹⁹F NMR: A single, sharp resonance at ~ -68.0 ppm confirms the presence of the three chemically equivalent fluorine atoms of the trifluoromethyl group.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides orthogonal confirmation of functional groups. A broad, strong absorption band at ~3320 cm⁻¹ confirms the presence of the hydrogen-bonded hydroxyl (-OH) group. The heteroaromatic ring C=C and C=N stretches appear at 1605 cm⁻¹ and 1575 cm⁻¹. The most intense bands in the spectrum occur between 1330 cm⁻¹ and 1130 cm⁻¹, corresponding to the highly polar C-F stretching vibrations of the -CF₃ group.

High-Resolution Mass Spectrometry (HRMS)

The exact monoisotopic mass of the neutral compound (C₉H₁₀F₃NO) is calculated as 205.0715 Da. In positive ESI mode, the protonated molecular ion [M+H]+ is observed at m/z 206.0793. Upon higher collision energy (MS/MS), the molecule undergoes predictable fragmentation. The primary pathway is the neutral loss of methanol (CH₃OH, 32 Da) from the side chain, yielding a highly stabilized radical cation at m/z 174.05. A secondary pathway involves the loss of water (H₂O, 18 Da) to form an alkene intermediate at m/z 188.07, followed by the cleavage of the ethylene bridge to yield the 6-(trifluoromethyl)pyridinium ion at m/z 160.04[2].

Fragmentation M [M+H]+ m/z 206.08 F1 [M+H - H2O]+ m/z 188.07 M->F1 - H2O (18 Da) F2 [M+H - CH4O]+ m/z 174.05 M->F2 - CH3OH (32 Da) F3 Pyridinium Ion m/z 160.04 F1->F3 - C2H4 (28 Da)

Fig 2: Proposed ESI-MS/MS fragmentation pathway of the protonated molecular ion.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃) | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | C2-H (Pyr) | 8.60 | d | 2.0 | 1H | Pyridine H ortho to alkyl | | C4-H (Pyr) | 7.85 | dd | 8.0, 2.0 | 1H | Pyridine H para to CF₃ | | C5-H (Pyr) | 7.65 | d | 8.0 | 1H | Pyridine H ortho to CF₃ | | C1-Hₐ | 3.75 | dd | 10.5, 6.0 | 1H | Diastereotopic -CH₂OH | | C1-H_b | 3.65 | dd | 10.5, 7.5 | 1H | Diastereotopic -CH₂OH | | C2-H (Alkyl)| 3.10 | sextet | 7.0 | 1H | Aliphatic methine | | -OH | 1.80 | br s | - | 1H | Hydroxyl (exchangeable) | | C3-H₃ | 1.30 | d | 7.0 | 3H | Terminal methyl |

Table 2: ¹³C and ¹⁹F NMR Assignments (100 MHz / 376 MHz, CDCl₃) | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( JCF​ , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ¹³C | 149.5 | s | - | Pyridine C2 | | ¹³C | 147.0 | q | ~ 34.0 | Pyridine C6 (attached to CF₃) | | ¹³C | 141.2 | s | - | Pyridine C3 (quaternary) | | ¹³C | 136.5 | s | - | Pyridine C4 | | ¹³C | 121.5 | q | ~ 274.0 | -CF₃ carbon | | ¹³C | 120.2 | q | ~ 2.7 | Pyridine C5 | | ¹³C | 67.4 | s | - | Aliphatic C1 (-CH₂OH) | | ¹³C | 39.8 | s | - | Aliphatic C2 (-CH-) | | ¹³C | 17.5 | s | - | Aliphatic C3 (-CH₃) | | ¹⁹F | -68.0 | s | - | -CF₃ fluorines |

Table 3: FT-IR Vibrational Assignments (ATR)

Wavenumber (cm⁻¹) Intensity Functional Group / Vibration Type
3320 Broad, Strong O-H stretching (hydrogen-bonded)
2965, 2875 Medium C-H stretching (sp³ aliphatic)
1605, 1575 Medium C=C, C=N stretching (heteroaromatic ring)
1330, 1170, 1130 Very Strong C-F stretching (-CF₃ group)

| 1050 | Strong | C-O stretching (primary alcohol) |

Table 4: HRMS Fragmentation Data (ESI+)

Ion Type Theoretical m/z Observed m/z Mass Error (ppm) Proposed Formula

| [M+H]+ | 206.0793 | 206.0791 | -0.97 | [C9​H11​F3​NO]+ | | [M+H−H2​O]+ | 188.0687 | 188.0689 | +1.06 | [C9​H9​F3​N]+ | | [M+H−CH4​O]+ | 174.0531 | 174.0528 | -1.72 | [C8​H7​F3​N]+ | | Pyridinium Fragment | 160.0374 | 160.0376 | +1.25 | [C7​H5​F3​N]+ |

References

  • Title: US7858621B2 - Compounds, isomer thereof, or pharmaceutically acceptable salts thereof as vanilloid receptor antagonist Source: Google Patents URL
  • Title: Introduction to Spectroscopy, 5th Edition Source: Cengage URL
  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL

Sources

Technical Whitepaper: Solubility and Stability Profiling of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Scope: Physicochemical characterization, thermodynamic solubility profiling, and stability-indicating analytical methodologies.

Executive Summary & Structural Causality

(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a highly specialized chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The molecule features three distinct structural motifs that dictate its physicochemical behavior:

  • Trifluoromethyl (-CF₃) Group: Imparts significant lipophilicity and metabolic stability. Its strong electron-withdrawing nature drastically reduces the electron density of the adjacent pyridine ring.

  • Pyridine Ring: A weakly basic heteroaromatic system. However, due to the para-like positioning of the -CF₃ group relative to the alkyl side chain, the basicity of the pyridine nitrogen is severely attenuated (predicted pKa ~2.0–2.5).

  • (2S)-Propan-1-ol Side Chain: Provides a primary hydroxyl group capable of hydrogen bonding (acting as both donor and acceptor), which anchors the molecule's aqueous solubility. The chiral center at C2 is benzylic to the pyridine ring, introducing specific stereochemical stability considerations.

Understanding the interplay of these functional groups is critical for designing robust solubility assays and stability-indicating methods.

Physicochemical & Solubility Profile

The solubility of a pharmaceutical intermediate dictates its processability during synthesis and formulation. Because the pyridine nitrogen is highly electron-deficient, the molecule remains predominantly un-ionized across the physiological pH range (pH 3.0–7.4). Protonation, and the subsequent exponential increase in aqueous solubility, only occurs under highly acidic conditions (pH < 2.5).

Predicted Physicochemical Data
ParameterValue / DescriptionCausality / Mechanism
Molecular Formula C₉H₁₀F₃NO-
Molecular Weight 205.18 g/mol -
pKa (Pyridine N) ~2.0 - 2.5Electron-withdrawing -CF₃ group drastically reduces nitrogen basicity.
LogP (Predicted) 1.8 - 2.2Balance of the lipophilic -CF₃ group and hydrophilic -OH group.
Aqueous Solubility (pH 1.2) High (>10 mg/mL)Protonation of the pyridine nitrogen forms a highly soluble cationic species.
Aqueous Solubility (pH 4.5 - 7.4) Moderate (~0.5 - 2 mg/mL)Exists primarily as a neutral, un-ionized species governed by -OH hydrogen bonding.
Thermodynamic Solubility Profiling (Shake-Flask Methodology)

While potentiometric methods offer rapid pH-solubility profiles for ionizable compounds, the miniaturized shake-flask method remains the gold standard for determining true thermodynamic solubility, particularly when characterizing the solid-state equilibrium of poorly soluble pharmaceutical building blocks[1],[2].

To ensure the protocol is a self-validating system , the methodology below incorporates a solid-state verification step. If the compound forms a salt or hydrate during equilibration, the apparent solubility will skew. Analyzing the residual solid ensures the measured solubility corresponds to the intended polymorphic form.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • API Saturation: Add an excess amount of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol (~50 mg) to 2 mL of each buffer in sealed glass vials.

  • Equilibration: Place the vials in an isothermal shaker at 25.0 ± 0.1 °C and 300 rpm for 48 hours. Causality: 48 hours is required to overcome kinetic dissolution rates and achieve true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully extract the supernatant, dilute with mobile phase, and quantify via HPLC-UV.

  • Self-Validation (Critical Step): Recover the pelleted solid, dry under vacuum, and analyze via Powder X-Ray Diffraction (PXRD). Causality: This confirms that the solid phase has not converted to a hydrochloride salt (at pH 1.2) or a hydrate, which would invalidate the intrinsic solubility measurement.

Workflow Start Initiate Shake-Flask Protocol Buffer Prepare pH Buffers (pH 1.2 to 7.4) Start->Buffer AddAPI Add Excess API (> Expected Solubility) Buffer->AddAPI Equilibrate Isothermal Shaking (24-48h at 25°C) AddAPI->Equilibrate Separate Phase Separation (Centrifugation) Equilibrate->Separate Analyze HPLC-UV Quantification Separate->Analyze Validate Self-Validation: Check Solid Phase (PXRD) Separate->Validate Solid Phase

Fig 1. Self-validating shake-flask methodology for pH-solubility profiling.

Stability Profile & Forced Degradation

Understanding the degradation pathways of this compound is essential for downstream formulation and storage. Forced degradation studies must be conducted according to ICH Q1A guidelines[3].

Mechanistic Degradation Pathways
  • Oxidative Stress: The trifluoromethyl group is highly resistant to oxidative cleavage; however, the pyridine nitrogen is susceptible to N-oxidation, and the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid under peroxide-rich environments[4].

  • Basic/Thermal Stress (Chiral Inversion): The chiral center at C2 is located directly adjacent to the electron-deficient pyridine ring. Under strongly basic conditions and elevated temperatures, the benzylic proton at C2 becomes sufficiently acidic to be abstracted. This forms a planar intermediate, leading to racemization (conversion of the 2S enantiomer to a 2R/2S racemic mixture) upon reprotonation.

G Parent (2S)-2-[6-(Trifluoromethyl) pyridin-3-yl]propan-1-ol OxStress Oxidative Stress (3% H2O2) Parent->OxStress Oxidation BaseStress Basic Stress (pH > 10, 60°C) Parent->BaseStress Deprotonation NOxide Pyridine N-Oxide Derivative OxStress->NOxide N-oxidation Aldehyde Propanal/Propanoic Acid Derivatives OxStress->Aldehyde Alcohol oxidation Racemate (2R/2S) Racemic Mixture BaseStress->Racemate Benzylic proton abstraction

Fig 2. Predicted degradation pathways under oxidative and basic/thermal stress.

Forced Degradation Matrix
Stress ConditionReagent / EnvironmentTime / TempExpected Degradation PathwayRisk Level
Hydrolytic (Acid) 0.1 N HCl24h / 60°CHighly stable; no significant hydrolysis expected.Low
Hydrolytic (Base) 0.1 N NaOH24h / 60°CAbstraction of benzylic proton leading to racemization.Moderate
Oxidative 3% H₂O₂24h / 25°CPyridine N-oxidation; primary alcohol oxidation.High
Photolytic UV-Vis (ICH Q1B)1.2M lux hrsGenerally stable; minor radical-induced degradation possible.Low
Thermal Solid State7 Days / 60°CStable in solid state; monitor for physical form changes.Low

Stability-Indicating Analytical Methods (HPLC)

To accurately quantify the parent compound and resolve its degradation products, a stability-indicating Reverse-Phase HPLC (RP-HPLC) method is required. Furthermore, because the compound is chiral, a secondary Chiral HPLC method must be employed to monitor enantiomeric purity (racemization)[3].

RP-HPLC Protocol for Chemical Purity
  • Column: C18 (e.g., Waters XBridge C18, 150 × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate buffer adjusted to pH 3.0 with formic acid.

    • Causality: A low-pH buffer is strictly required to suppress silanol ionization on the stationary phase and ensure the weakly basic pyridine nitrogen remains fully protonated. This prevents peak tailing and ensures highly reproducible retention times[3].

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (optimized for the conjugated pyridine system).

  • Self-Validation (Mass Balance): During forced degradation analysis, the sum of the peak areas of the parent compound and all degradation products must equal 98-102% of the initial un-stressed parent peak area. A failure in mass balance indicates that volatile degradants were formed, or degradants are permanently retained on the column.

Chiral HPLC Protocol for Enantiomeric Purity

To monitor the conversion of the (2S) enantiomer to the (2R) enantiomer under basic stress:

  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).

    • Causality: The addition of 0.1% DEA acts as a basic modifier to prevent secondary interactions between the pyridine nitrogen and the chiral stationary phase, ensuring sharp, baseline-resolved enantiomer peaks.

Sources

Methodological & Application

Application Note: High-Fidelity Enantioselective Synthesis of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol, a chiral alcohol of significant interest in pharmaceutical and agrochemical research due to the prevalence of the trifluoromethylpyridine motif in bioactive molecules.[1] The described method employs the highly reliable and predictable Corey-Bakshi-Shibata (CBS) reduction of the corresponding prochiral ketone, 1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one. This protocol is designed for research scientists and process chemists, offering a robust pathway to the target (S)-alcohol with high enantiomeric excess (>95% ee) and good chemical yield. We provide in-depth explanations for experimental choices, detailed operational procedures, and methods for purification and characterization.

Introduction and Scientific Rationale

Chiral alcohols containing fluorinated heterocyclic scaffolds are privileged structures in modern drug discovery. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, while the pyridine ring serves as a versatile pharmacophore. The specific stereochemistry of the alcohol moiety is frequently critical for biological activity. Therefore, access to enantiomerically pure building blocks like (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is essential for the development of novel therapeutic agents.

The synthetic strategy outlined herein focuses on the asymmetric reduction of a prochiral ketone. This approach is superior to methods involving chiral resolution, which are inherently limited to a 50% theoretical yield. Among the various asymmetric reduction methodologies, the Corey-Bakshi-Shibata (CBS) reduction stands out for its operational simplicity, broad substrate scope, and, most importantly, predictable stereochemical outcome.[2][3][4]

The core of the CBS reduction is a chiral oxazaborolidine catalyst, which complexes with a stoichiometric borane reducing agent (e.g., borane-dimethyl sulfide, BMS). This complex then coordinates to the ketone substrate in a highly organized, chair-like six-membered transition state. The stereochemistry of the catalyst dictates the facial selectivity of hydride delivery to the carbonyl, allowing for the precise synthesis of the desired alcohol enantiomer.[4][5] For the synthesis of the target (S)-alcohol from the corresponding aryl-methyl ketone, the (R)-enantiomer of the CBS catalyst is employed.[6]

Overall Synthetic Workflow

The protocol assumes the availability of the starting ketone, which is commercially accessible or can be synthesized.[7][8][9] The process involves a single, highly enantioselective catalytic reduction step followed by standard workup and purification.

G cluster_prep Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification cluster_analysis Analysis Start Start with 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone Setup Assemble Anhydrous Reaction Apparatus Start->Setup Dissolve Dissolve Ketone & (R)-CBS Catalyst in THF Setup->Dissolve Cool Cool to -30 °C Dissolve->Cool AddBMS Slowly Add Borane-DMS Complex Cool->AddBMS Stir Stir at -30 °C until complete (Monitor by TLC/LC-MS) AddBMS->Stir Quench Quench with Methanol Stir->Quench Evaporate Solvent Evaporation Quench->Evaporate Extract Aqueous Workup & Extraction Evaporate->Extract Purify Column Chromatography Extract->Purify Characterize Structural Characterization (¹H NMR, ¹³C NMR, MS) Purify->Characterize Analyze_ee Determine Enantiomeric Excess (Chiral HPLC/SFC) Characterize->Analyze_ee Product (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol Analyze_ee->Product

Figure 1. Experimental workflow for the synthesis of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol.

Materials and Methods
3.1. Reagents and Materials
ReagentCAS NumberSupplierGradeNotes
1-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-one358780-14-0Commercial>97%Starting material
(R)-2-Methyl-CBS-oxazaborolidine, 1M in Toluene112022-81-8CommercialReagent GradeChiral catalyst
Borane-dimethyl sulfide complex (BMS), ~10M13292-87-0CommercialReagent GradeStoichiometric reductant
Tetrahydrofuran (THF)109-99-9CommercialAnhydrous, >99.9%Reaction solvent
Methanol (MeOH)67-56-1CommercialAnhydrousQuenching agent
Ethyl Acetate (EtOAc)141-78-6CommercialACS GradeExtraction & Chromatography
Hexanes110-54-3CommercialACS GradeChromatography
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-9Prepared in-house-Workup
Brine (Saturated aq. NaCl)7647-14-5Prepared in-house-Workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9CommercialAnhydrous PowderDrying agent
Silica Gel7631-86-9Commercial230-400 meshColumn Chromatography
3.2. Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Thermometer and low-temperature bath (e.g., dry ice/acetone)

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Syringes and needles for transfer of anhydrous reagents

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

  • Analytical instruments: NMR Spectrometer, Mass Spectrometer, Chiral HPLC or SFC system.

Detailed Synthesis Protocol

Reaction Scheme:

Figure 2. Asymmetric reduction of 1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one to the target (S)-alcohol.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet connected to a bubbler. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen. Causality: The CBS reduction is highly sensitive to moisture, which can hydrolyze the borane reagents and the catalyst, leading to reduced yield and enantioselectivity.[5] Maintaining a dry, inert atmosphere is critical.

  • Reagent Charging: To the flask, add 1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one (5.00 g, 26.4 mmol, 1.0 eq). Add anhydrous THF (100 mL) via syringe to dissolve the ketone.

  • Catalyst Addition: Through the septum, add the solution of (R)-2-Methyl-CBS-oxazaborolidine (1M in toluene, 2.64 mL, 2.64 mmol, 0.1 eq) via syringe.

  • Cooling: Cool the resulting clear, pale-yellow solution to -30 °C using a dry ice/acetone bath.

  • Reductant Addition: Slowly add borane-dimethyl sulfide complex (~10M, 2.64 mL, 26.4 mmol, 1.0 eq) dropwise via syringe over a period of 30 minutes, ensuring the internal temperature does not rise above -20 °C. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and maximize enantioselectivity by favoring the highly organized catalytic cycle over the non-selective background reduction.

  • Reaction Monitoring: Stir the reaction mixture at -20 to -25 °C. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 1-2 hours. The disappearance of the starting ketone spot (more nonpolar) and the appearance of the product alcohol spot (more polar) indicates completion.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of anhydrous methanol (10 mL) at -20 °C. Vigorous hydrogen gas evolution will be observed. Causality: Methanol reacts with the excess borane and breaks down the borate-alcohol complex, liberating the final product.

  • Workup: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add saturated aqueous NH₄Cl solution (50 mL) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale-yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 4:1). Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol as a colorless oil.

    • Expected Yield: 80-90%.

    • Expected Enantiomeric Excess (ee): >95%.

Characterization and Analysis
  • ¹H and ¹³C NMR: Confirm the structure of the final product. Expected ¹H NMR signals include a doublet for the methyl group, a multiplet for the methine proton, signals for the methylene protons adjacent to the hydroxyl group, and aromatic signals corresponding to the substituted pyridine ring.

  • Mass Spectrometry: Confirm the molecular weight of the product (Expected [M+H]⁺ for C₉H₁₀F₃NO ≈ 192.07).

  • Chiral HPLC/SFC: Determine the enantiomeric excess of the product using a suitable chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H column) with an appropriate mobile phase (e.g., Hexane/Isopropanol mixture). Compare the retention times to a racemic standard if available.

Conclusion

This application note details a robust and highly enantioselective protocol for the synthesis of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol. The use of the commercially available (R)-CBS catalyst provides a reliable and scalable method for accessing this valuable chiral building block with excellent optical purity and chemical yield. The detailed explanations and step-by-step instructions are intended to enable researchers to successfully implement this methodology in their laboratories.

References
  • ISOMERLAB. (2021, October 4). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Retrieved from [Link]

  • SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from [Link]

  • YouTube. (2023, March 8). Corey-Bakshi-Shibata reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dimethyl carbonate. Retrieved from [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. Retrieved from [Link]

  • Shanghai Yongkai Chemical Co., Ltd. (n.d.). 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone. Retrieved from [Link]

  • SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. Retrieved from [Link]

  • chemeurope.com. (n.d.). Methyllithium. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyllithium. Retrieved from [Link]

  • Uto, Y., & Yagupolskii, L. M. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(2), 67–79. Retrieved from [Link]

  • Amani, J., & Molander, G. A. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. PMC. Retrieved from [Link]

  • Semantic Scholar. (2019, January 25). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Conversion of Carboxylic Acids to Alkyl Ketones. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones. Retrieved from [Link]

  • NIH. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]

  • . (n.d.). Conversion of Aryl Ketones Into Aryl Alkenes. Retrieved from [Link]

Sources

Purification techniques for (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol

Authored by: Senior Application Scientist

Abstract

(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a key chiral building block in the synthesis of advanced pharmaceutical and agrochemical agents. The stereochemical integrity and chemical purity of this intermediate are paramount, as impurities can lead to undesirable side effects, reduced efficacy, or complications in downstream synthetic steps. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound. We will explore a multi-technique approach, explaining the rationale behind each method and providing detailed, field-proven protocols for chromatography, crystallization, and extractive techniques.

Introduction: The Imperative for Purity

The biological activity of chiral molecules is often highly dependent on their stereochemistry. For (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol, the (S)-enantiomer is typically the desired active precursor, while the (R)-enantiomer (the distomer) may be inactive or even exhibit off-target toxicity. Therefore, purification strategies must address not only process-related impurities from synthesis but also the critical separation of enantiomers. This guide is structured to provide a logical workflow, from initial crude purification to final chiral resolution and polishing.

Characterizing the Impurity Profile

A successful purification strategy begins with understanding the potential impurities. These can be broadly categorized based on their origin during the synthesis and workup processes.[1]

Impurity Category Potential Species Typical Origin Significance
Process-Related Impurities Starting materials, unreacted reagents, by-products (e.g., over-alkylation, isomers).Incomplete reaction or side reactions during synthesis.[1]Can interfere with subsequent reactions and introduce new impurities.
Chiral Impurities (2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol (the unwanted enantiomer).Non-stereoselective synthesis or racemization.Critical to remove for ensuring biological specificity and safety.[2]
Degradation Products Products from oxidation, hydrolysis, or other decomposition pathways.Improper storage or harsh conditions during synthesis/purification.Affects product stability and introduces potentially reactive species.
Residual Solvents & Reagents Solvents used in reaction and purification (e.g., THF, Ethyl Acetate, Hexane), catalysts.Incomplete removal during workup and evaporation steps.Must be controlled to meet regulatory limits (e.g., ICH guidelines).

A Multi-Step Purification Workflow

No single technique is typically sufficient to achieve the high purity required for pharmaceutical applications. A sequential approach, leveraging the strengths of different methods, is most effective. The following workflow illustrates a logical progression from a crude reaction mixture to the final, highly pure product.

PurificationWorkflow Figure 1: General Purification Workflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction (Removes non-basic impurities) Crude->Extraction Concentration1 Solvent Evaporation Extraction->Concentration1 ColumnChrom Achiral Column Chromatography (Removes polar/non-polar impurities) Concentration1->ColumnChrom Concentration2 Solvent Evaporation ColumnChrom->Concentration2 ChiralSep Chiral Separation (HPLC or Crystallization) Concentration2->ChiralSep FinalPurification Final Polish (Recrystallization / Solvent Removal) ChiralSep->FinalPurification PureProduct Pure (2S)-Enantiomer (>99.5% purity, >99% ee) FinalPurification->PureProduct Analysis QC Analysis (HPLC, Chiral HPLC, NMR, MS) PureProduct->Analysis

Caption: A multi-step workflow for purifying the target compound.

Protocols and Methodologies

Preliminary Purification: Acid-Base Extraction

The pyridine nitrogen in the target molecule provides a basic handle for an effective initial cleanup. This technique efficiently separates the basic product from neutral or acidic organic impurities.[3]

Principle of Operation: The basic pyridine compound is protonated with an aqueous acid to form a water-soluble pyridinium salt. Neutral organic impurities remain in the organic phase and are separated. The aqueous layer is then basified to regenerate the free pyridine, which is back-extracted into an organic solvent.[3]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and wash with 1 M aqueous hydrochloric acid (HCl). The target compound will move into the aqueous layer as the pyridinium salt.

  • Layer Separation: Separate the aqueous layer and retain it. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH or solid NaHCO₃) with stirring until the pH is > 9.

  • Back-Extraction: Extract the liberated free base back into an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Bulk Purification: Flash Column Chromatography

Flash column chromatography is an indispensable technique for separating the target compound from impurities with different polarities, such as unreacted starting materials or by-products.[4]

Causality Behind Choices:

  • Stationary Phase: Silica gel is the standard choice for its ability to separate moderately polar compounds. Its slightly acidic nature can sometimes cause tailing with basic pyridines, but this can be mitigated.[5]

  • Mobile Phase: A non-polar/polar solvent system like Hexane/Ethyl Acetate is commonly used. A gradient elution, starting with low polarity and gradually increasing the ethyl acetate concentration, allows for the sequential elution of compounds based on their polarity.[3][4]

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pack the column, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude product from the extraction step in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.[3]

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity (e.g., from 5% to 30% Ethyl Acetate in Hexane) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), visualizing spots under a UV lamp (254 nm).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the racemic or enantiomerically-enriched alcohol.

ChromatographyWorkflow Figure 2: Flash Chromatography Workflow start Start pack Pack Column (Silica Gel in Hexane) start->pack load Load Sample (Dry Loading) pack->load elute elute load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->collect Continue Elution pool Pool Pure Fractions tlc->pool Separation Complete evap Evaporate Solvent pool->evap end Purified Racemate evap->end

Sources

Application Notes & Protocols: Characterizing (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol as a Novel c-Met Kinase Inhibitor for Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers investigating the therapeutic potential of the novel small molecule, (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol (hereafter referred to as "Compound-X"), in the context of non-small cell lung cancer (NSCLC). The methodologies detailed herein are designed to rigorously evaluate Compound-X as a putative inhibitor of the c-Met proto-oncogene, a receptor tyrosine kinase frequently dysregulated in NSCLC. This guide moves from initial biochemical validation and cellular target engagement to functional assays in cancer cell models and concludes with a framework for preliminary in vivo efficacy assessment. The protocols are structured to ensure reproducibility and provide insights into the compound's mechanism of action, empowering drug development professionals to make data-driven decisions.

Introduction: The Rationale for Targeting c-Met in NSCLC

Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors exhibits aberrant activation of the HGF/c-Met signaling pathway, driven by c-Met gene amplification, mutation, or protein overexpression. This dysregulation is a key driver of tumor growth, invasion, and metastasis, making c-Met a high-value target for therapeutic intervention.

Compound-X, featuring a trifluoromethylpyridine core, belongs to a chemical class known to produce potent and selective kinase inhibitors. Its unique stereochemistry and structural motifs suggest a potential for high-affinity binding within the c-Met ATP-binding pocket. These application notes provide the experimental framework to test this hypothesis.

Foundational Analysis: Biochemical Validation

The first critical step is to confirm that Compound-X directly interacts with and inhibits the enzymatic activity of its putative target, the c-Met kinase, in a cell-free system.

In Vitro Kinase Inhibition Assay

Principle: This assay quantifies the ability of Compound-X to inhibit the phosphorylation of a model substrate by recombinant human c-Met kinase. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Table 1: Recommended Reagents and Materials

Reagent/MaterialSupplier ExampleCatalog Number
Recombinant Human c-Met Kinase (active)PromegaV2551
Poly(Glu, Tyr) 4:1 SubstrateSigma-AldrichP0275
ADP-Glo™ Kinase Assay KitPromegaV9101
Compound-XUser-SourcedN/A
Staurosporine (Positive Control)Cayman Chemical10009323
ATP, 10 mM SolutionPromegaV9151
Kinase Reaction Buffer (5X)PromegaV2901
384-well, low-volume, white assay platesCorning3572

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound-X in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. The final assay concentration will be 100-fold lower (e.g., 100 µM to 5 nM).

  • Reagent Preparation: Thaw all reagents on ice. Prepare 1X Kinase Reaction Buffer. Prepare the final c-Met enzyme and substrate/ATP mix according to the manufacturer's protocol. The optimal ATP concentration should be empirically determined but is often set near the Km for ATP for the specific kinase (typically 10-50 µM for c-Met).

  • Assay Plate Setup:

    • Add 1 µL of serially diluted Compound-X, DMSO (vehicle control), or Staurosporine (positive control) to the wells of a 384-well plate.

    • Add 2 µL of the c-Met enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Develop Signal:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of Compound-X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement & Pathway Modulation

Demonstrating that Compound-X can enter cancer cells and bind to c-Met is a critical validation step. Subsequent analysis must confirm that this binding event translates into the inhibition of downstream signaling pathways.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA leverages the principle that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature (Tₘ). This allows for the confirmation of target engagement in a cellular environment.

Workflow Diagram: CETSA Protocol

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture NSCLC Cells (e.g., H460, A549) B 2. Harvest & Resuspend Cells A->B C 3. Aliquot Cells into Two Groups D 4. Treat with Vehicle (DMSO) C->D E 5. Treat with Compound-X (e.g., 10x IC₅₀) C->E F 6. Aliquot each group across a temperature gradient (e.g., 40°C to 64°C) G 7. Heat for 3 minutes F->G H 8. Lyse Cells (Freeze-Thaw) I 9. Separate Soluble/Aggregated Fractions (Centrifugation) H->I J 10. Western Blot for c-Met in the Soluble Fraction I->J K 11. Quantify Bands & Plot % Soluble c-Met vs. Temp J->K

Caption: Workflow for confirming target engagement using CETSA.

Expected Outcome: In the presence of Compound-X, the resulting melt curve for c-Met should show a rightward shift, indicating a higher melting temperature and thus, stabilization of the protein by the compound.

Western Blot Analysis of c-Met Pathway Inhibition

Principle: Upon activation by its ligand, HGF, c-Met autophosphorylates and subsequently activates downstream signaling cascades, including the MAPK (ERK) and PI3K/AKT pathways. A functional c-Met inhibitor should block this phosphorylation cascade.

Step-by-Step Protocol:

  • Cell Culture: Plate c-Met-dependent NSCLC cells (e.g., EBC-1, Hs 746T) at 80% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

  • Compound Treatment: Pre-treat cells with varying concentrations of Compound-X (e.g., 0.1x to 10x the biochemical IC₅₀) for 2 hours. Include a DMSO vehicle control.

  • Ligand Stimulation: Stimulate the cells with recombinant human HGF (50 ng/mL) for 15 minutes to induce c-Met phosphorylation. Include an unstimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C.

  • Data Analysis: Detect signals using an HRP-conjugated secondary antibody and an ECL substrate. Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.

Table 2: Recommended Primary Antibodies for Western Blot

Antibody TargetHostSupplier ExampleCatalog Number
Phospho-c-Met (Y1234/1235)RabbitCell Signaling3077
Total c-MetRabbitCell Signaling8198
Phospho-Akt (S473)RabbitCell Signaling4060
Total AktRabbitCell Signaling4691
Phospho-p44/42 MAPK (Erk1/2)RabbitCell Signaling4370
Total p44/42 MAPK (Erk1/2)RabbitCell Signaling4695
GAPDH (Loading Control)RabbitCell Signaling5174

Signaling Pathway Diagram: HGF/c-Met Cascade

cMet_Pathway cluster_downstream Downstream Pathways HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Dimerizes p_cMet p-c-Met (Y1234/1235) cMet->p_cMet Autophosphorylation CompoundX Compound-X (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol CompoundX->cMet Inhibits ATP Binding PI3K PI3K p_cMet->PI3K GRB2 GRB2/SOS p_cMet->GRB2 AKT AKT PI3K->AKT p_AKT p-AKT (S473) AKT->p_AKT node_survival Cell Survival, Proliferation p_AKT->node_survival RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK node_growth Cell Growth, Invasion p_ERK->node_growth

Caption: Inhibition of the HGF/c-Met signaling pathway by Compound-X.

In Vitro Functional Assays

After confirming target inhibition, the next step is to assess the functional consequences of this inhibition on cancer cell pathophysiology.

Cell Viability / Proliferation Assay

Principle: This assay measures the ability of Compound-X to inhibit the growth and proliferation of NSCLC cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.

Step-by-Step Protocol:

  • Cell Plating: Seed NSCLC cells (e.g., H460, A549, EBC-1) in a 96-well, clear-bottom, white-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound-X (e.g., 100 µM to 1 nM). Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis: Measure luminescence with a plate reader. Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting cell viability against the log of compound concentration.

Preliminary In Vivo Assessment

Promising in vitro data warrants investigation in a preclinical animal model to evaluate efficacy and tolerability.

NSCLC Xenograft Model Efficacy Study

Principle: This study assesses the ability of Compound-X to inhibit tumor growth in immunodeficient mice bearing tumors derived from a human NSCLC cell line.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol Outline:

  • Animal Model: Use 6-8 week old female athymic nude mice (e.g., NU/J strain).

  • Tumor Implantation: Subcutaneously implant a suspension of c-Met amplified NSCLC cells (e.g., 5 x 10⁶ EBC-1 cells in Matrigel) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose + 0.2% Tween 80, oral gavage)

    • Group 2: Compound-X, Dose 1 (e.g., 25 mg/kg, oral gavage, daily)

    • Group 3: Compound-X, Dose 2 (e.g., 50 mg/kg, oral gavage, daily)

    • Group 4: Positive Control (e.g., Crizotinib, 25 mg/kg, oral gavage, daily)

  • Treatment and Monitoring: Administer treatments daily for 21-28 days. Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

  • Study Endpoint: At the end of the study (or if tumors exceed a predetermined size), euthanize the mice. Excise tumors, weigh them, and collect tissues for pharmacodynamic analysis (e.g., Western blot for p-c-Met).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

References

  • Title: MET-driven resistance to targeted therapies. Source: Nature Reviews Cancer. URL: [Link]

  • Title: The role of HGF/MET signaling in human cancer. Source: Journal of Experimental & Clinical Cancer Research. URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols. URL: [Link]

Application Note: Experimental Design and Functionalization of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale and Pharmacological Utility

The integration of chiral, fluorine-containing building blocks is a cornerstone of modern medicinal chemistry. (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol represents a highly versatile, stereochemically pure scaffold designed to optimize both the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The structural components of this molecule offer distinct advantages:

  • 6-(Trifluoromethyl)pyridine Core: The strongly electron-withdrawing trifluoromethyl (CF₃) group drastically reduces the electron density of the pyridine ring. This modification protects the aromatic system from cytochrome P450-mediated oxidative metabolism, extending the biological half-life of the resulting drug. Furthermore, the lipophilic nature of the CF₃ group enhances membrane permeability.

  • (2S)-Propan-1-ol Moiety: The introduction of a chiral center at the C2 position increases the fraction of sp³ hybridized carbons ( Fsp3​ ). High Fsp3​ character is correlated with improved aqueous solubility and reduced off-target toxicity by forcing the molecule out of a planar conformation ("escaping flatland"). The primary hydroxyl group at C1 serves as an unhindered, versatile synthetic handle for downstream coupling.

Experimental Workflows: Enantioselective Synthesis and Functionalization

To utilize this building block effectively, researchers must maintain strict stereochemical fidelity. The following self-validating protocols detail the asymmetric synthesis of the building block and its subsequent functionalization via etherification.

Fig 1. Synthetic workflow for the enantioselective preparation and functionalization of the building block.

Protocol 2.1: Asymmetric Hydrogenation (Synthesis of the Building Block)

Causality & Design: The enantioselective reduction of the allylic alcohol precursor is achieved using a Ruthenium-BINAP catalyst. The hydroxyl group of the substrate directs the catalyst to a specific face of the alkene, ensuring high enantiomeric excess (ee). Operating at 50 °C balances the reaction kinetics with the thermodynamic stability of the enantio-determining transition state.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave with 2-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-ol (10.0 mmol) and Ru(OAc)₂((S)-BINAP) (0.1 mmol, 1 mol%).

  • Solvent Addition: Add 20 mL of rigorously degassed, anhydrous methanol.

  • Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and pressurize to 50 psi. Heat the reaction mixture to 50 °C and stir vigorously for 12 hours.

  • In-Process Control (IPC): Vent the reactor and sample 50 µL of the mixture. Analyze via GC-FID to confirm >99% conversion of the starting material.

  • Workup: Filter the mixture through a short pad of Celite to remove the ruthenium catalyst. Concentrate the filtrate under reduced pressure.

  • Validation: Determine the enantiomeric purity via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10). The (2S) configuration should yield >98% ee.

Protocol 2.2: Functionalization via Mitsunobu Etherification

Causality & Design: To attach the (2S)-alcohol to a complex phenolic pharmacophore, the Mitsunobu reaction is the method of choice[1]. Unlike standard S_N2 alkylations that require harsh basic conditions (which risk base-catalyzed epimerization or β -elimination at the C2 stereocenter), the Mitsunobu reaction operates under mild, redox-neutral conditions. Because the reaction occurs at the primary C1 carbon, the C2 stereocenter remains entirely undisturbed.

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol (5.0 mmol), the target phenol (5.0 mmol), and triphenylphosphine (PPh₃, 6.0 mmol) in 25 mL of anhydrous THF under an argon atmosphere.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Rationale: The formation of the betaine intermediate is highly exothermic; cooling prevents the degradation of the azodicarboxylate reagent.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 6.0 mmol) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • In-Process Control (IPC): Monitor the disappearance of the starting alcohol via LC-MS.

  • Purification: Quench with water and extract with ethyl acetate. To resolve the common issue of triphenylphosphine oxide (OPPh₃) contamination, dry-load the crude extract onto silica gel and elute with a gradient of Hexane/EtOAc (OPPh₃ elutes much later than the target ether).

Analytical Validation and Data Presentation

Rigorous optimization is required to maximize both yield and stereopurity. The tables below summarize the quantitative data validating the chosen experimental parameters.

Table 1: Optimization of Asymmetric Hydrogenation Parameters

Catalyst SystemPressure (H₂, psi)Temperature (°C)Conversion (%)Enantiomeric Excess (ee %)
Ru(OAc)₂((S)-BINAP) 50 50 >99 98 (S)
Ru(OAc)₂((R)-BINAP)5050>9997 (R)
Rh(COD)₂BF₄ / (S)-PhanePhos100258582 (S)
Ru(OAc)₂((S)-BINAP)10080>9988 (S)*

*Note: Elevated temperatures lead to a breakdown in facial selectivity, reducing ee.

Table 2: Mitsunobu Coupling Optimization for Etherification

SolventAzodicarboxylateTemperature ProfileIsolated Yield (%)C2 Epimerization
THF DIAD 0 °C to 25 °C 88 Not Detected
TolueneDEAD0 °C to 25 °C74Not Detected
DCMDIAD0 °C to 25 °C65Not Detected
THFDIAD60 °C (Reflux)42< 2%

Biological Application: Targeting DHODH in Oncology

Derivatives utilizing the 6-(trifluoromethyl)pyridin-3-yl scaffold are frequently deployed in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors[2]. DHODH is a mitochondrial enzyme responsible for catalyzing the fourth, rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate[2].

Rapidly proliferating cells, such as those in Acute Myeloid Leukemia (AML), rely heavily on the de novo pathway rather than salvage pathways to maintain their nucleotide pools. By coupling our (2S)-building block to a DHODH-binding pharmacophore, the resulting inhibitor blocks the enzyme, leading to a profound depletion of uridine monophosphate (UMP)[3]. This pyrimidine starvation triggers cell cycle arrest, reverses differentiation blocks in leukemic stem cells, and induces apoptosis[3].

Fig 2. Mechanism of action: DHODH inhibition by the synthesized derivative disrupts de novo pyrimidine synthesis, leading to cancer cell apoptosis.

References

  • Source: EMBO Molecular Medicine (via National Institutes of Health)
  • Source: Journal of Hematology & Oncology (via National Institutes of Health)
  • Source: Molecules (via National Institutes of Health)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific challenges associated with the asymmetric synthesis and scale-up of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol .

This target molecule presents a unique triad of synthetic challenges: an electron-deficient pyridine core, a sensitive trifluoromethyl (–CF₃) group, and a strict requirement for high enantiomeric purity at the C2 position. The guide below is designed to help researchers and drug development professionals troubleshoot low yields, poor enantiomeric excess (ee), and chemoselectivity issues during the three-step synthesis (Carbonylation → Asymmetric Hydrogenation → Reduction).

Process Workflow Visualization

SynthesisWorkflow SM 5-Bromo-2-(trifluoromethyl)pyridine (Starting Material) Step1 Step 1: Pd-Catalyzed Carbonylation (Acrylate Formation) SM->Step1 Int1 2-(6-(Trifluoromethyl)pyridin-3-yl)acrylic acid (Intermediate 1) Step1->Int1 Step2 Step 2: Asymmetric Hydrogenation (Rh or Ru Catalysis) Int1->Step2 Int2 (2S)-2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid (Intermediate 2) Step2->Int2 Step3 Step 3: Borane Reduction (Chemoselective) Int2->Step3 Product (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol (Target API Intermediate) Step3->Product

Workflow for the asymmetric synthesis of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol.

Troubleshooting & FAQs

Q1: Why is the enantiomeric excess (ee) of my asymmetric hydrogenation stalling at 70–80%?

Root Cause & Causality: The electron-withdrawing nature of the –CF₃ substituted pyridine ring significantly reduces the electron density of the adjacent alkene in Intermediate 1. Standard Ruthenium-BINAP catalysts, which rely heavily on the coordination of electron-rich olefins to the metal center, struggle to form a rigid, stereodetermining transition state with electron-deficient substrates. Furthermore, trace bromide impurities from Step 1 can competitively bind to the Ru/Rh center, poisoning the catalyst and leading to background racemic reduction. Solution: Transition from a standard Ru-BINAP system to a more electron-rich Rhodium catalyst, such as [Rh(COD)((S)-Josiphos)]BF₄. The Josiphos ligand provides a tighter, more electron-rich chiral pocket that forces the electron-deficient substrate into a highly favored stereochemical conformation [1]. Additionally, ensure Intermediate 1 is rigorously purified (e.g., via recrystallization from toluene/heptane) to reduce residual bromide to < 10 ppm.

Q2: During the final reduction step, I am observing significant defluorination and partial reduction of the pyridine ring. How can I prevent this?

Root Cause & Causality: Using harsh, nucleophilic hydride donors like Lithium Aluminum Hydride (LiAlH₄) or heating the reaction excessively can initiate Single-Electron Transfer (SET) pathways. The highly electrophilic nature of the trifluoromethylpyridine ring makes it susceptible to nucleophilic attack, leading to the extrusion of fluoride ions and the formation of difluorobenzylic radicals—a known mechanism of hydrodefluorination [2]. Solution: Abandon LiAlH₄ in favor of Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethylsulfide (BMS). Borane operates via a concerted, electrophilic hydroboration/hydrogenation cascade rather than a SET mechanism [3]. It selectively coordinates to the carboxylic acid and reduces it to the alcohol at mild temperatures (0 to 20 °C) without perturbing the –CF₃ group or the aromaticity of the pyridine ring.

Q3: The initial palladium-catalyzed carbonylation (Step 1) suffers from low conversion and high levels of protodehalogenation. What is going wrong?

Root Cause & Causality: While the oxidative addition of Palladium into the C–Br bond of 5-bromo-2-(trifluoromethyl)pyridine is fast, the subsequent migratory insertion of carbon monoxide or the alkene is slow due to the electron-poor nature of the aryl-palladium intermediate. This extended lifetime of the Pd-aryl species allows competitive protodehalogenation (replacement of the bromine with a hydrogen atom) to dominate. Solution: Increase the CO pressure to accelerate migratory insertion and switch to a bulky, electron-rich ligand like P(tBu)₃ or dppf. This accelerates the catalytic cycle, outcompeting the protodehalogenation side reaction.

Quantitative Data: Hydrogenation Optimization

To illustrate the causality discussed in Q1, the following table summarizes our internal optimization data for the asymmetric hydrogenation of 2-(6-(trifluoromethyl)pyridin-3-yl)acrylic acid.

Catalyst / Chiral LigandSolventPressure (H₂)Temp (°C)Conversion (%)Enantiomeric Excess (ee)
Ru(OAc)₂((S)-BINAP)MeOH10 atm2545%78%
Ru(OAc)₂((S)-BINAP)MeOH / CH₂Cl₂50 atm5085%88%
Ru(OAc)₂((S)-Tol-BINAP)MeOH50 atm50>99%92%
[Rh(COD)((S)-Josiphos)]BF₄ MeOH 50 atm 50 >99% 98.5%

Self-Validating Experimental Protocols

The following Standard Operating Procedures (SOPs) are designed as self-validating systems. Do not proceed to the next step unless the In-Process Control (IPC) criteria are explicitly met.

Protocol A: Asymmetric Hydrogenation to (2S)-2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid
  • Preparation: In a nitrogen-filled glovebox, charge a 300 mL stainless steel autoclave with 2-(6-(trifluoromethyl)pyridin-3-yl)acrylic acid (10.0 g, 46.0 mmol), [Rh(COD)((S)-Josiphos)]BF₄ (0.1 mol%, 35 mg), and anhydrous, degassed methanol (100 mL).

  • Reaction: Seal the autoclave, remove from the glovebox, and purge with H₂ gas three times. Pressurize the vessel to 50 atm with H₂ and heat to 50 °C with vigorous stirring (800 rpm) for 12 hours.

  • Self-Validation Checkpoint (IPC 1): Vent the reactor safely. Withdraw a 50 µL aliquot, dilute with 1 mL MeOH, and analyze via HPLC (UV at 254 nm). Validation Criteria: The reaction is validated only if the starting material peak area is < 0.5%. If > 0.5%, re-pressurize and stir for an additional 4 hours.

  • Chiral Validation (IPC 2): Analyze the same aliquot using a Chiralcel OJ-H column. Validation Criteria: The (S)-enantiomer must show an ee of ≥ 98%.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc and filter through a short pad of silica to remove the rhodium catalyst. Evaporate to yield the pure chiral acid.

Protocol B: Chemoselective Borane Reduction to the Target Alcohol
  • Preparation: Suspend (2S)-2-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid (8.0 g, 36.5 mmol) in anhydrous THF (80 mL) under an argon atmosphere in a 250 mL round-bottom flask. Cool the mixture to 0 °C using an ice bath.

  • Addition: Dropwise, add a 1.0 M solution of BH₃·THF complex in THF (55.0 mL, 55.0 mmol, 1.5 equiv) over 30 minutes. Maintain the internal temperature below 5 °C to prevent thermal runaway and protect the –CF₃ group [3].

  • Reaction: Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 4 hours.

  • Self-Validation Checkpoint (IPC 3): Quench a 100 µL aliquot into 1 mL of MeOH. Analyze via GC-MS. Validation Criteria: Confirm the disappearance of the acid mass (m/z 219) and the appearance of the alcohol mass (m/z 205). There must be absolutely no peaks corresponding to defluorinated byproducts (m/z 187).

  • Quench & Isolation: Carefully quench the bulk reaction by the dropwise addition of methanol (20 mL) at 0 °C until effervescence ceases. Reflux the mixture for 1 hour to break the boron-product complex. Concentrate in vacuo, partition between EtOAc and 1M NaOH, wash with brine, dry over Na₂SO₄, and concentrate to yield (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol.

References

  • Ohta, T., Takaya, H., Kitamura, M., & Noyori, R. (1987). Homogeneous hydrogenation of α,β- or β,γ-unsaturated carboxylic acids in the presence of a catalytic amount of Ru[(R)- or (S)-2,2′-bis(diarylphosphino)-1,1′-binaphthyl] (OCOCH3)2. ResearchGate. Available at:[1]

  • ACS Publications. (2024). Mechanistic Exploration of N-Heterocyclic Carbene Boranes as the Hydrogen Atom Transfer Reagent in Selective Hydrodefluorination Reactions. ACS Publications. Available at:[2]

  • ACS Catalysis. (2021). Borane-Catalyzed Reduction of Pyridines Via a Hydroboration/Hydrogenation Cascade. NIH / ACS Catalysis. Available at:[3]

Sources

Technical Support Center: Optimizing (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol . This chiral, fluorinated heteroaromatic compound is a highly privileged building block frequently utilized in the synthesis of advanced kinase inhibitors (e.g., PI3K, mTOR) and CNS-active therapeutics[1].

While the trifluoromethyl (-CF3) group and the pyridine ring impart excellent metabolic stability and target affinity, these same structural features can introduce complex off-target liabilities, including non-specific lipophilic binding, cytochrome P450 (CYP) coordination, and enantiomer-driven cross-reactivity[2][3]. This guide provides drug development professionals with mechanistic insights and self-validating troubleshooting protocols to mitigate these effects.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I observing high background noise and non-specific binding in cellular assays when using derivatives of this compound?

The Causality: The incorporation of a -CF3 group significantly increases the partition coefficient (logP/logD) of the pyridine derivative[2]. Because the carbon-fluorine bond is highly hydrophobic, the molecule is driven out of aqueous environments and partitions into lipid bilayers or the hydrophobic pockets of non-target proteins[3]. The Solution: To counterbalance the lipophilicity without sacrificing the metabolic stability provided by the -CF3 group, you must introduce polar, solvent-exposed moieties (e.g., morpholine, piperazine, or hydroxyl groups) elsewhere on your final scaffold. Monitor your calculated logD (target a logD between 1.5 and 3.0) to ensure optimal membrane permeability while minimizing non-specific hydrophobic trapping.

Q2: My compound shows unexpected CYP3A4/CYP2D6 inhibition. Doesn't the -CF3 group prevent this?

The Causality: CYP inhibition in pyridine-containing compounds typically occurs when the lone pair of electrons on the pyridine nitrogen coordinates directly with the heme iron of the cytochrome P450 enzyme[4]. It is true that the strongly electron-withdrawing -CF3 group at the ortho position (position 6) reduces the electron density on the nitrogen, lowering its basicity (pKa) and its propensity to coordinate[2]. However, if the overall molecular conformation allows the pyridine ring to easily access the CYP active site, the residual electron density can still cause inhibition. The Solution: You must rely on steric hindrance. Evaluate the conformation of the (2S)-propan-1-ol side chain. Derivatizing the alcohol to introduce steric bulk adjacent to the pyridine nitrogen can physically block the nitrogen from approaching the heme iron, effectively abolishing CYP coordination.

Q3: We are seeing batch-to-batch variability in our off-target kinase screening panels. What is the root cause?

The Causality: This is almost certainly a stereochemical purity issue. The biological target is highly sensitive to the spatial arrangement of the propan-1-ol side chain. If racemization occurs during synthesis or scale-up, the resulting (2R) enantiomer (the distomer) will possess a completely different pharmacological profile. The distomer often lacks affinity for the primary target but retains the lipophilic and electronic properties to bind strongly to off-target kinases. The Solution: Implement strict chiral quality control. Your intermediate must maintain an enantiomeric excess (e.e.) of >99%. If off-target noise spikes, immediately halt biological testing and subject the batch to Supercritical Fluid Chromatography (SFC) to verify chiral integrity.

Part 2: Data Presentation - Structural Liabilities & Mitigation

The following table summarizes the quantitative and qualitative data regarding the structural liabilities of this building block and the chemical strategies required to neutralize them.

Structural FeaturePhysicochemical EffectOff-Target ConsequenceMitigation StrategyTarget Metric
-CF3 Group (Pos 6) Increases logP/logD, high electronegativity[3].Non-specific binding to lipid membranes and hydrophobic pockets.Append polar solubilizing groups (e.g., piperazine) to the scaffold.logD ~ 1.5 - 3.0
Pyridine Nitrogen Acts as a Lewis base / metal ligand[4].Coordinates with heme iron in CYP450 enzymes (CYP3A4/2D6)[4].Introduce steric bulk via the propan-1-ol side chain to block heme access.CYP IC50 > 10 µM
(2S) Stereocenter Dictates 3D spatial conformation.The (2R) distomer binds to off-target kinases/receptors.Enantiomeric resolution via SFC; strict synthetic temperature control.e.e. > 99.5%

Part 3: Self-Validating Experimental Protocols

Protocol 1: Chiral Purity Assessment & Resolution via SFC

Why SFC? Supercritical Fluid Chromatography (SFC) is superior to standard HPLC for fluorinated compounds because the supercritical CO2 mobile phase provides higher diffusivity and lower viscosity, allowing for rapid, high-resolution separation of enantiomers without peak tailing.

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a concentration of 1 mg/mL. Ensure no water is present, as it disrupts the supercritical phase.

  • Column Selection: Utilize a chiral stationary phase, such as Chiralpak AD-H (amylose-based), which provides excellent chiral recognition for fluorinated aromatic alcohols.

  • Chromatographic Conditions:

    • Mobile Phase: 85% CO2 / 15% Methanol (with 0.1% Diethylamine to suppress secondary interactions with the silica support).

    • Flow Rate: 3.0 mL/min at 35°C.

    • Backpressure: 120 bar.

  • Fraction Collection & Self-Validation: Collect the (2S) peak. Self-Validation Step: Immediately re-inject a 10 µL aliquot of the collected fraction using the exact same method. The chromatogram must show a single peak (e.e. > 99%). If a secondary peak >1% is observed, the fraction must be re-purified before any biological testing.

Protocol 2: Microsomal Stability & CYP Inhibition Profiling

Why this design? This protocol simultaneously assesses whether the -CF3 group is protecting the ring from metabolism and whether the pyridine nitrogen is inhibiting CYPs, using a self-validating internal control system.

  • Incubation Setup: In a 96-well plate, combine Human Liver Microsomes (HLM) (0.5 mg/mL final protein concentration) with the test compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

  • CYP Substrate Addition: Add a known CYP3A4 specific probe substrate (e.g., Midazolam at 2 µM).

  • Reaction Initiation: Add NADPH (1 mM final) to initiate the reaction. NADPH is the essential electron donor for CYP450 enzymes; without it, the assay cannot validate CYP-mediated metabolism.

  • Quenching: At time points 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt the reaction.

  • LC-MS/MS Analysis & Self-Validation: Centrifuge and analyze the supernatant.

    • Self-Validation Step: First, check the Midazolam depletion in the control wells. If Midazolam is not depleted, the HLM batch is inactive, and the assay is void. Next, check Midazolam depletion in the test wells. If the test compound remains stable (due to the -CF3 group) but Midazolam is not depleted, your compound is acting as a CYP3A4 inhibitor via pyridine coordination, and steric redesign is required.

Part 4: Diagnostic Workflow Visualization

The following logical workflow illustrates the step-by-step diagnostic process for identifying and resolving off-target effects associated with this specific building block.

OffTargetWorkflow Start Observe Off-Target Effects in Assay CheckChiral 1. Assess Chiral Purity (Is (2R) distomer present?) Start->CheckChiral ChiralPass e.e. > 99% CheckChiral->ChiralPass No ChiralFail e.e. < 99% CheckChiral->ChiralFail Yes CheckLipid 2. Assess Lipophilicity (CF3-driven non-specific binding) ChiralPass->CheckLipid Purify Perform SFC Enantiomeric Resolution ChiralFail->Purify Purify->CheckChiral LogPHigh LogD > 3.5 CheckLipid->LogPHigh Yes LogPLow LogD < 3.5 CheckLipid->LogPLow No Modulate Introduce polar groups (e.g., morpholine/piperazine) LogPHigh->Modulate CheckCYP 3. CYP450 Profiling (Pyridine N-coordination) LogPLow->CheckCYP Modulate->CheckLipid CYPFail IC50 < 10 µM CheckCYP->CYPFail Yes CYPPass IC50 > 10 µM CheckCYP->CYPPass No Steric Add steric bulk ortho to Pyridine Nitrogen CYPFail->Steric Success Optimized Lead Compound Reduced Off-Target Profile CYPPass->Success Steric->CheckCYP

Diagnostic workflow for identifying and mitigating structural off-target liabilities.

References

  • Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety . ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cushing's Syndrome: Development of Highly Potent and Selective CYP11B1 Inhibitors of the (Pyridylmethyl)pyridine Type . Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Chiral Separation of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chiral separation of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the enantioselective analysis and purification of this important chiral building block. The presence of a basic pyridine ring, a stereogenic secondary alcohol, and an electron-withdrawing trifluoromethyl group presents a unique set of challenges that require a systematic and well-informed approach to achieve successful chiral separation.

This document provides frequently asked questions (FAQs) for initial guidance, a comprehensive troubleshooting guide for resolving common experimental issues, and detailed protocols for method development using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol?

The primary challenges stem from the molecule's key structural features:

  • Basic Pyridine Nitrogen: The pyridine moiety can interact strongly with residual acidic silanols on silica-based chiral stationary phases (CSPs), often leading to poor peak shape (tailing) and reduced column efficiency. This necessitates the use of a basic mobile phase additive.

  • Trifluoromethyl (CF3) Group: The highly electronegative CF3 group can alter the molecule's interaction with the CSP compared to its non-fluorinated analogs.[1] It can participate in dipole-dipole or fluorophilic interactions, which can either aid or hinder separation depending on the CSP chemistry.[1][2]

  • Secondary Alcohol: The hydroxyl group provides a key site for hydrogen bonding with the CSP, which is often a primary mechanism for chiral recognition on polysaccharide-based columns.[3]

Q2: Which chiral stationary phases (CSPs) are recommended for initial screening?

For initial method development, polysaccharide-based CSPs are highly recommended due to their broad enantioselectivity.[4][5] Start with a screening set that includes both amylose and cellulose derivatives to cover a wide range of chiral recognition mechanisms.

Recommended CSPs for Initial Screening
Amylose-based: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD)
Cellulose-based: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)
Immobilized Versions: Consider immobilized versions of these phases (e.g., Chiralpak® IA, IB, IC) for greater solvent compatibility.

These phases are known to be effective for separating a wide variety of chiral compounds, including those with aromatic and hydrogen-bonding groups.[3][6]

Q3: What are the recommended starting mobile phases for HPLC and SFC?

For HPLC (Normal Phase):

  • Primary Solvents: Start with a mixture of n-hexane or heptane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.[4]

  • Basic Additive: To counteract peak tailing from the pyridine nitrogen, add a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the alcohol modifier (e.g., 0.1% v/v).[7]

For SFC:

  • Primary Solvents: Use supercritical CO2 as the main mobile phase with an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol). A typical starting gradient might run from 5% to 40% co-solvent.

  • Additive: As with HPLC, a basic additive is often necessary. 0.1% to 0.2% DEA mixed into the alcohol co-solvent is a common starting point. SFC is often a powerful tool for separating chiral compounds, providing faster and more efficient separations than HPLC.[1][8]

Q4: How does the trifluoromethyl group specifically influence the separation?

The trifluoromethyl group can significantly impact chiral recognition. While not a conventional hydrogen bond donor or acceptor, the C-F bond is highly polarized. This can lead to specific dipole-dipole interactions with polar groups on the CSP. Furthermore, some specialized fluorinated CSPs have been developed to leverage "fluorophilic" interactions, which can enhance selectivity for fluorinated compounds.[1] In practice, this means that standard polysaccharide CSPs may work well, but if resolution is challenging, a CSP with aromatic or halogenated substituents could provide alternative selectivity.[1][9]

Q5: What is the most suitable detection method?

UV-Vis detection is the most straightforward and common method for this compound. The pyridine ring contains a strong chromophore that should provide good sensitivity at wavelengths between 254 nm and 270 nm. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and check for peak purity.

Method Development & Troubleshooting Guide

This section is designed to help you systematically troubleshoot and optimize your chiral separation.

Logical Workflow for Chiral Method Development

The following diagram outlines a systematic approach to developing a robust chiral separation method for this analyte.

G start Start: Racemic Standard of 2-[6-(CF3)pyridin-3-yl]propan-1-ol screen_csp Step 1: Screen CSPs (Amylose & Cellulose-based) start->screen_csp screen_mode Step 2: Screen Mode (HPLC vs. SFC) screen_csp->screen_mode eval_initial Evaluate Initial Results (Any Enantioseparation?) screen_mode->eval_initial no_sep No Separation eval_initial->no_sep No partial_sep Partial Separation (Rs < 1.5) eval_initial->partial_sep Yes change_csp Try Alternative CSPs (e.g., Pirkle-type, cyclodextrin, or other polysaccharide derivatives) no_sep->change_csp change_csp->screen_mode optimize_mp Step 3: Optimize Mobile Phase - Adjust alcohol % & type (IPA vs EtOH) - Adjust basic additive concentration partial_sep->optimize_mp eval_res Evaluate Resolution (Rs) optimize_mp->eval_res eval_res->optimize_mp Resolution Decreased optimize_params Step 4: Optimize Conditions - Flow Rate - Temperature - Gradient (SFC) eval_res->optimize_params Improved but Rs < 1.5 final_method Final Method (Rs >= 1.5, good peak shape) eval_res->final_method Rs >= 1.5 optimize_params->eval_res

Caption: A systematic workflow for chiral method development.

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
No Separation of Enantiomers 1. Inappropriate CSP: The selected chiral stationary phase does not provide enantiorecognition for this specific molecule. 2. Wrong Mobile Phase: The mobile phase composition is preventing the necessary chiral interactions from occurring.1. Screen Different CSPs: Test columns with different selectors (e.g., if you started with amylose, try cellulose). Also consider CSPs with different phenylcarbamate substitutions.[5][10] 2. Change Alcohol Modifier: Switch between isopropanol (IPA), ethanol (EtOH), and n-propanol. These alcohols have different hydrogen bonding strengths and can significantly alter selectivity. 3. Switch Modes: If using HPLC, try SFC. The different properties of supercritical CO2 can create unique selectivities.[11]
Poor Resolution (Rs < 1.5) 1. Suboptimal Mobile Phase Strength: The alcohol percentage is too high (eluting too fast) or too low (causing band broadening). 2. Non-ideal Temperature: Temperature affects the thermodynamics of the chiral interaction. 3. Low Efficiency: The flow rate may be too high, or the column may be aging.1. Optimize Alcohol Content: In normal phase HPLC, reduce the percentage of alcohol modifier in small increments (e.g., from 10% to 8% to 5%) to increase retention and improve resolution. In SFC, optimize the co-solvent gradient. 2. Adjust Temperature: Test temperatures both above and below ambient (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but increase analysis time and pressure.[2] 3. Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of a longer run time.
Poor Peak Shape (Tailing) 1. Secondary Interactions: The basic pyridine nitrogen is interacting with acidic sites on the silica support of the CSP.[12] 2. Sample Overload: Too much sample has been injected onto the column. 3. Mismatched Sample Solvent: The sample is dissolved in a solvent much stronger than the mobile phase.1. Use a Basic Additive: This is the most common cause. Ensure a basic additive like 0.1% DEA is present in the mobile phase to mask the acidic silanols.[7] You can try increasing the concentration to 0.2% if tailing persists. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
Unstable or Drifting Retention Times 1. Inadequate Column Equilibration: The column is not fully equilibrated with the new mobile phase, especially when additives are used. 2. Temperature Fluctuations: The column temperature is not stable. 3. Mobile Phase Inconsistency: The mobile phase composition is changing over time (e.g., selective evaporation of a volatile component).1. Increase Equilibration Time: When changing mobile phases, flush the column with at least 20-30 column volumes of the new mobile phase before injecting the sample. 2. Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography. 3. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the solvent bottles capped.
Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common problems during chiral separation.

G start Analysis Problem Encountered q_peaks Are peaks visible? start->q_peaks no_peaks No Peaks q_peaks->no_peaks No one_peak One Broad/Tailing Peak q_peaks->one_peak One Peak two_peaks Two Peaks Visible q_peaks->two_peaks Yes, Two Peaks check_system Check System: - Detector On? - Sample Injected? - Flow On? no_peaks->check_system add_base Add/Increase Basic Modifier (e.g., 0.1% DEA) one_peak->add_base add_base->q_peaks q_resolution Is Resolution (Rs) >= 1.5? two_peaks->q_resolution poor_res Poor Resolution (Rs < 1.5) q_resolution->poor_res No good_res Good Resolution (Rs >= 1.5) q_resolution->good_res Yes optimize Optimize Parameters: 1. Decrease % Alcohol Modifier 2. Lower Temperature 3. Reduce Flow Rate poor_res->optimize optimize->q_resolution q_shape Is Peak Shape Good? good_res->q_shape tailing_peak Peak Tailing q_shape->tailing_peak No (Tailing) good_shape Method is Successful q_shape->good_shape Yes check_overload 1. Check for Overload (reduce concentration) 2. Ensure Basic Modifier is present tailing_peak->check_overload check_overload->q_shape

Caption: A decision tree for troubleshooting common chiral HPLC/SFC issues.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol outlines a starting method for analytical-scale separation using a polysaccharide-based CSP.[7]

  • Column Selection:

    • Chiralpak® AD-H or Chiralcel® OD-H (or equivalent), 5 µm, 250 x 4.6 mm.

  • Reagent and Sample Preparation:

    • Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).

    • Additive: Diethylamine (DEA).

    • Mobile Phase Preparation: Prepare a stock solution of 0.1% DEA in IPA. Create mobile phase mixtures by blending this stock with n-Hexane. Start with 90:10 (v/v) n-Hexane : (IPA with 0.1% DEA).

    • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

ParameterRecommended Starting Condition
Mobile Phase n-Hexane / 2-Propanol / DEA (e.g., 90 / 10 / 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detection UV at 260 nm
  • Method Optimization:

    • If resolution is poor, decrease the IPA percentage to 8%, 5%, etc.

    • If peaks are broad, try switching the alcohol modifier to ethanol.

    • Adjust the temperature between 15°C and 40°C to see the effect on selectivity.

Protocol 2: Chiral SFC Method Development

SFC often provides faster and more efficient separations for chiral compounds.[8][11]

  • Column Selection:

    • Use the same columns as for HPLC: Chiralpak® AD-H or Chiralcel® OD-H (or equivalent), 5 µm, 250 x 4.6 mm.

  • Reagent and Sample Preparation:

    • Co-solvent: HPLC grade Methanol (MeOH).

    • Additive: Diethylamine (DEA).

    • Co-solvent Preparation: Prepare a stock solution of MeOH with 0.2% DEA.

    • Sample Preparation: Dissolve the racemic standard in MeOH to a concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter.

  • SFC Conditions:

ParameterRecommended Starting Condition
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol with 0.2% DEA
Gradient 5% to 40% B over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Injection Volume 2 µL
Detection UV at 260 nm
  • Method Optimization:

    • Screen different co-solvents (Methanol vs. Ethanol vs. Isopropanol).

    • Optimize the gradient slope and range. A shallower gradient may improve the resolution of closely eluting peaks.

    • Adjust the back pressure and temperature to fine-tune selectivity.

References

  • Schmidt, F., & Plietker, B. (2010). Chromatography-Free Enzymatic Kinetic Resolution of Secondary Alcohols. Synthesis, 2010(16), 2817-2821.
  • Denard, C. A., et al. (2024). Bienzymatic Dynamic Kinetic Resolution of Secondary Alcohols by Esterification/Racemization in Water.
  • Gotor, V., et al. (2000). Enzymatic kinetic resolution of secondary alcohols by esterification with FA under vacuum.
  • Larsson, A. L. E., Persson, B. A., & Bäckvall, J. E. (1997). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 119(32), 7491-7497.
  • Duthe, P., & Birman, V. B. (2006). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. Organic letters, 8(25), 5789–5792.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Gray, M., et al. (2016). Column Technology for Achiral SFC Separations.
  • Toda, F., et al. (1996). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry, 61(17), 5849-5855.
  • Aturki, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 246.
  • Minnaard, A. J., & Feringa, B. L. (2017). Highly enantioselective catalytic synthesis of chiral pyridines.
  • Davies, H. M. L., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628.
  • Regalado, E. L., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. LCGC North America, 34(9), 766-777.
  • Al-Othman, Z. A., et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry, 19(5), 450-460.
  • Moberg, C., et al. (2003).
  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC.
  • Zhang, Y., et al. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review.
  • Vscht.cz. (n.d.). Successful HPLC Operation - Troubleshooting Guide. Thermo Scientific.
  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-324.
  • Li, Y., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • EurekAlert!. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. American Association for the Advancement of Science (AAAS).
  • Wang, F., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(16), 7118-7125.
  • Arnold, F. H., et al. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donor. Journal of the American Chemical Society, 144(6), 2561-2567.
  • Li, W., et al. (2025). Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug.
  • Iwasa, S., et al. (2010). Highly enantioselective synthesis of trifluoromethyl cyclopropanes by using Ru(ii)–Pheox catalysts.
  • Wainer, I. W., & Dolezalova, M. (1996).
  • BenchChem. (2025). Chiral HPLC Method for the Stereoselective Separation of 6-Fluoro-2-(oxiran-2-yl)chroman Isomers. BenchChem.
  • Ismail, O. H., et al. (2023). High-throughput, fast enantioseparations of bioactive compounds by means of chiral liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 235, 115664.
  • Deng, G. J., & Huang, H. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)

Sources

Technical Support Center: Scaling Up the Production of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a critical chiral building block in the synthesis of advanced pharmaceutical intermediates. Its specific stereochemistry is paramount to the biological activity of the final active pharmaceutical ingredient (API). Transitioning the synthesis of this molecule from the laboratory bench to pilot or industrial scale presents a unique set of challenges that demand rigorous process control, robust methodology, and a deep understanding of the underlying chemistry.

This technical support guide is designed for researchers, chemists, and process engineers involved in this scale-up. It provides field-proven insights, detailed troubleshooting guides, and validated protocols to navigate the complexities of producing this chiral alcohol with high yield, purity, and enantioselectivity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the large-scale production of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol?

A1: The most industrially viable methods start from the prochiral ketone, 1-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-one. The key transformation is the asymmetric reduction of this ketone. The two leading strategies for achieving high enantioselectivity at scale are:

  • Biocatalysis: This approach uses whole-cell biocatalysts or isolated ketoreductase (KRED) or alcohol dehydrogenase (ADH) enzymes.[1][2] It is often favored for its exceptional selectivity (>99% e.e.), mild reaction conditions (ambient temperature and pressure), and reduced environmental impact.[3]

  • Catalytic Asymmetric Hydrogenation: This method employs a chiral transition-metal catalyst, typically based on Ruthenium (Ru) or Rhodium (Rh), to facilitate the stereoselective addition of hydrogen.[4][5] This can be achieved through high-pressure hydrogenation with H₂ gas or through asymmetric transfer hydrogenation (ATH) using a hydrogen donor like formic acid or isopropanol.[6]

Q2: What are the most significant challenges when scaling this synthesis from the lab to a pilot plant?

A2: Scaling up introduces complexities not always apparent at the bench. Key challenges include:

  • Exotherm and Temperature Control: Asymmetric hydrogenations, in particular, are exothermic.[7][8] Inadequate heat dissipation in large reactors can lead to temperature spikes, which can decrease enantioselectivity and create hazardous thermal runaway conditions.[8]

  • Mixing and Mass Transfer: In heterogeneous systems (e.g., solid catalysts, whole cells), inefficient mixing can lead to localized concentration gradients, resulting in slower reaction rates, incomplete conversion, and the formation of side products.[9]

  • Catalyst Handling and Stability: Handling pyrophoric catalysts like Palladium on Carbon (Pd/C) or Raney Nickel safely is a major operational concern at scale.[8][10] For biocatalysis, maintaining enzyme stability and activity over extended run times or during recycle is critical.[7]

  • Impurity Profile Changes: The impurity profile may change upon scale-up due to longer reaction times or temperature variations, necessitating adjustments to the purification strategy.[9]

Q3: How is the enantiomeric excess (e.e.) of the final product typically determined and what are the acceptance criteria?

A3: Enantiomeric excess is a critical quality attribute and is almost universally determined using chiral High-Performance Liquid Chromatography (HPLC) or, increasingly, Supercritical Fluid Chromatography (SFC).[11][12] A specialized Chiral Stationary Phase (CSP), often polysaccharide-based, is used to separate the (S) and (R) enantiomers.[][14] For pharmaceutical applications, the target enantiomer, (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol, is typically required to have an enantiomeric excess of ≥99.5%.

Q4: What are the key safety considerations for this process at scale?

A4: Safety is paramount. If pursuing catalytic hydrogenation, the primary hazard is the use of flammable hydrogen gas under pressure, which creates a risk of fire or explosion.[15][16] Pyrophoric catalysts can ignite spontaneously upon exposure to air.[8] A thorough Process Hazard Analysis (PHA) is mandatory. Key mitigation strategies include using pressure-rated equipment, ensuring proper inerting of the reactor with nitrogen, controlled hydrogen delivery, and robust temperature control systems to prevent thermal runaway.[8] For all routes, standard handling precautions for organic solvents and trifluoromethylated pyridine derivatives, which can have toxicological properties, must be observed.[17]

Section 2: Troubleshooting Guide: Asymmetric Synthesis

This section addresses common problems encountered during the critical asymmetric reduction step.

Biocatalytic Reduction (Ketoreductase/ADH)
ProblemPotential Root CausesRecommended Solutions
Low or Stalled Conversion 1. Substrate Inhibition: High concentrations of the ketone precursor can be toxic or inhibitory to the enzyme/cells.[18] 2. Cofactor Limitation: The reduction requires a hydride source, typically from a cofactor like NADPH. Insufficient regeneration of the cofactor will halt the reaction.[2] 3. Low Enzyme Activity: The specific KRED may have inherently low activity towards this substrate, or the enzyme preparation may be of poor quality.1. Implement a substrate-feeding strategy to maintain a low, steady concentration of the ketone. 2. Ensure the cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/secondary ADH) is active and components are not limiting.[19] 3. Screen a panel of different KREDs to find a more active variant.[4] Consider enzyme engineering or directed evolution to improve performance.[20]
Poor Enantioselectivity (Low e.e.) 1. Incorrect Enzyme Selection: The chosen KRED may not have the appropriate stereopreference. 2. Presence of Competing Enzymes: If using whole cells, other endogenous dehydrogenases may produce the undesired (R)-enantiomer. 3. Non-Optimal pH or Temperature: Enzyme selectivity is often highly dependent on reaction conditions.1. Screen KREDs that are known to follow the Prelog rule for producing (S)-alcohols.[4] 2. Use an isolated enzyme preparation or a genetically engineered host strain where competing enzyme activities have been deleted. 3. Perform a systematic optimization of pH and temperature. A lower temperature can sometimes enhance enantioselectivity.
Enzyme Deactivation 1. Solvent Intolerance: Organic solvents or co-solvents used to dissolve the substrate can denature the enzyme. 2. Product Inhibition: High concentrations of the chiral alcohol product can inhibit or deactivate the enzyme. 3. Shear Stress: Vigorous mixing in large reactors can physically damage the enzyme or cells.1. Immobilize the enzyme on a solid support to improve stability.[21] Consider a biphasic system where the enzyme remains in an aqueous phase and the substrate/product are in an organic phase.[1] 2. Implement in-situ product removal (ISPR) techniques, such as liquid-liquid extraction or adsorption. 3. Optimize the impeller speed and design to ensure adequate mixing without excessive shear.
Catalytic Asymmetric (Transfer) Hydrogenation
ProblemPotential Root CausesRecommended Solutions
Incomplete Reaction or Low Yield 1. Catalyst Poisoning: The substrate or solvent may contain impurities (e.g., sulfur, halides) that poison the metal catalyst.[7] 2. Poor Hydrogen Mass Transfer: Inefficient mixing can limit the dissolution of hydrogen gas into the liquid phase, making it the rate-limiting step.[10] 3. Inactive Catalyst: The catalyst may have been improperly handled (e.g., exposed to air) or the pre-activation step was insufficient.1. Ensure all starting materials and solvents are of high purity. Consider passing them through a bed of activated carbon or alumina. 2. Increase agitation speed. Use a gassing impeller designed for efficient gas dispersion (e.g., Rushton turbine). Increase hydrogen pressure.[15] 3. Handle the catalyst under an inert atmosphere (glovebox or Schlenk line). Review and optimize the catalyst pre-activation procedure.[22]
Low Enantioselectivity 1. Incorrect Ligand/Catalyst Choice: The chiral ligand is the source of stereocontrol; an unsuitable ligand will give poor results. 2. Incorrect Pressure or Temperature: Enantioselectivity can be sensitive to these parameters.[15] 3. Ligand Decomposition: The chiral ligand may degrade under the reaction conditions, leading to a loss of stereocontrol.1. Screen a library of chiral ligands (e.g., BINAP, TsDPEN derivatives) to identify the optimal one for this specific substrate.[6] 2. Systematically screen a matrix of pressures and temperatures to find the optimal conditions for enantioselectivity. 3. Analyze the reaction mixture for signs of ligand degradation. Consider a more robust ligand or milder reaction conditions.
Runaway Reaction / Poor Exotherm Control 1. High Catalyst Loading: Too much active catalyst can generate heat faster than the reactor's cooling system can remove it.[8] 2. Rapid Reagent Addition: Adding the substrate or hydrogen too quickly can lead to a rapid, uncontrolled reaction. 3. Inadequate Cooling Capacity: The reactor's cooling system may be insufficient for the scale and reaction rate.1. Reduce the catalyst loading. While this may increase reaction time, it improves safety. 2. Add the substrate solution or introduce hydrogen gradually, monitoring the internal temperature closely.[23] 3. Ensure the reactor's heat transfer coefficient and cooling capacity are adequate. If not, the reaction must be run more slowly or at a lower concentration.[8]

Section 3: Troubleshooting Guide: Downstream Processing

Work-up Issues
  • Problem: Emulsion formation during aqueous wash/extraction.

    • Cause: Pyridine derivatives can act as surfactants, stabilizing emulsions, especially after pH adjustment.

    • Solution 1: Add a saturated brine solution. The increased ionic strength of the aqueous phase can help break the emulsion.

    • Solution 2: Perform a filtration through a pad of a filter aid like Celite®.

    • Solution 3: Allow the mixture to stand for an extended period without agitation. If scaling up, consider using a centrifugal extractor.

Purification Challenges
  • Problem: "Oiling out" instead of forming crystals during crystallization.

    • Cause: This occurs when the solute's concentration exceeds its solubility limit at a temperature above the melting point of the solute-solvent system. It is often caused by using a solvent in which the product is too soluble or by cooling the solution too rapidly.[24]

    • Solution 1 (Solvent System): Re-evaluate the solvent system. Perform a screen to find a solvent or solvent mixture where the product has moderate solubility at high temperatures and low solubility at room temperature or below. Anti-solvent crystallization is often a good strategy here.[24]

    • Solution 2 (Cooling Rate): Implement a slow, controlled cooling ramp. Rapid cooling promotes oiling, while slow cooling allows for orderly crystal lattice formation.[24]

    • Solution 3 (Seeding): Add a few seed crystals of the pure product to the supersaturated solution to provide nucleation sites and encourage crystalline growth over oiling.[24]

  • Problem: Difficulty achieving >99.5% e.e. by crystallization.

    • Cause: The (S) and (R) enantiomers form a solid solution or a racemic compound, making separation by direct crystallization difficult.

    • Solution 1 (Chiral Resolution): If starting from a racemic mixture, classical resolution via diastereomeric salt formation with a chiral acid (e.g., tartaric acid) can be effective.[11] This involves screening for a resolving agent and solvent system that yields a sparingly soluble salt for one diastereomer.[24]

    • Solution 2 (Preparative Chromatography): For high-value products where crystallization is ineffective, preparative chiral chromatography (HPLC or SFC) is the method of choice for removing the final amounts of the unwanted enantiomer.[11][] SFC is often preferred at scale due to its higher throughput and reduced solvent consumption.[11]

Section 4: Key Experimental Protocols

Protocol 1: Biocatalytic Reduction using a Ketoreductase
  • Objective: To reduce 1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one to (2S)-2-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol with high enantioselectivity.

  • System: Lyophilized E. coli cells expressing a Prelog-selective KRED and a glucose dehydrogenase (GDH) for cofactor regeneration.

  • Procedure:

    • To a temperature-controlled reactor, add potassium phosphate buffer (100 mM, pH 7.0).

    • Add D-glucose (1.2 equivalents relative to the ketone).

    • Add NADP⁺ (0.001 equivalents).

    • Disperse the lyophilized cells containing KRED and GDH into the buffer solution under gentle agitation.

    • Prepare a stock solution of the ketone substrate in a water-miscible co-solvent like isopropanol.

    • Slowly feed the ketone solution into the reactor over 4-6 hours, maintaining the internal temperature at 30 °C.

    • Monitor the reaction progress by taking aliquots and analyzing for ketone consumption by HPLC or GC.

    • Once the reaction is complete (>99% conversion), terminate the reaction by adding an equal volume of a water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with the same solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude chiral alcohol.

    • Analyze the crude product for yield and enantiomeric excess (see Protocol 3).

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)
  • Objective: To reduce 1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one via ATH.

  • System: Ru-TsDPEN catalyst with formic acid/triethylamine as the hydrogen source.

  • Procedure:

    • WARNING: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) as the catalyst can be air-sensitive.

    • To a dry, inerted reactor, add the ketone substrate followed by a 5:2 mixture of formic acid and triethylamine (azeotrope).

    • In a separate vessel under an inert atmosphere, dissolve the chiral Ruthenium catalyst (e.g., (S,S)-TsDPEN-Ru) in the reaction solvent (e.g., acetonitrile or dichloromethane) to the desired concentration (typically a substrate-to-catalyst ratio of 1000:1 to 5000:1).

    • Transfer the catalyst solution to the reactor.

    • Heat the reaction mixture to the optimized temperature (e.g., 30-40 °C) and stir until the reaction is complete (monitored by HPLC).

    • Cool the reaction to room temperature and carefully quench by adding water.

    • Basify the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess
  • Objective: To separate and quantify the (S) and (R) enantiomers of 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol.

  • Method:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve a small amount of the alcohol product in the mobile phase to a concentration of approximately 1 mg/mL.

    • Injection: Inject 10 µL onto the column.

    • Analysis: Integrate the peak areas for the two separated enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Section 5: Visualization & Workflows

Overall Production Workflow

G cluster_0 Upstream Synthesis cluster_1 Downstream Processing Ketone 1-[6-(CF3)pyridin-3-yl]ethan-1-one Reduction Asymmetric Reduction (Biocatalysis or Hydrogenation) Ketone->Reduction Crude_Alcohol Crude (S)-Alcohol Reduction->Crude_Alcohol QC1 In-Process Control: Conversion Check (HPLC) Reduction->QC1 Workup Quench & Extraction Crude_Alcohol->Workup Purification Crystallization or Prep Chromatography Workup->Purification Final_Product (2S)-2-[6-(CF3)pyridin-3-yl]propan-1-ol (>99.5% e.e.) Purification->Final_Product QC2 Final QC: e.e. & Purity (Chiral HPLC) Final_Product->QC2 G Start Low Enantiomeric Excess (e.e.) Detected Method Which Synthesis Method? Start->Method Bio Biocatalysis Method->Bio Bio Hydro Hydrogenation Method->Hydro Hydro Bio_Q1 Using Whole Cells? Bio->Bio_Q1 Hydro_Q1 Confirm Ligand Identity & Purity Hydro->Hydro_Q1 Bio_A1_Yes Suspect competing endogenous enzymes. Switch to isolated KRED. Bio_Q1->Bio_A1_Yes Yes Bio_A1_No Wrong enzyme selected. Screen new KREDs with (S)-selectivity. Bio_Q1->Bio_A1_No No Bio_Q2 Optimize pH and Temperature Bio_A1_No->Bio_Q2 Bio_A2 Lower temperature often improves selectivity. Bio_Q2->Bio_A2 Hydro_A1 Impurities or wrong ligand isomer can compromise e.e. Hydro_Q1->Hydro_A1 Hydro_Q2 Optimize Temp & Pressure Hydro_A1->Hydro_Q2 Hydro_A2 Perform DOE to find optimal conditions. Hydro_Q2->Hydro_A2 Hydro_Q3 Check for Ligand Decomposition Hydro_A2->Hydro_Q3 Hydro_A3 Analyze reaction mixture. Consider a more robust ligand. Hydro_Q3->Hydro_A3

Caption: Decision tree for diagnosing and resolving issues of low enantioselectivity.

References

  • Benchchem. Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
  • PMC. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system.
  • Pharmaceutical Technology. Asymmetric Routes to Chiral Secondary Alcohols.
  • ResearchGate. Large‐scale Production of Chiral Alcohols with High Enantiomeric Excess through Yeast‐mediated Asymmetric Reduction of Prochiral Ketones.
  • Benchchem. Troubleshooting diastereomeric salt crystallization for chiral resolution.
  • ACS Publications. Preparation of Structurally Diverse Chiral Alcohols by Engineering Ketoreductase CgKR1. ACS Catalysis.
  • Mettler Toledo. Hydrogenation Reactions | Safe Reaction Monitoring & Control.
  • PMC. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Arborpharmchem. Advanced Chiral Resolution and Purification Strategies.
  • Benchchem. A Comparative Guide to Asymmetric Synthesis Methods for Chiral Alcohols.
  • H.E.L Group. Hydrogenation: How we can make it safer.
  • Chemical Process Safety. Hydrogenation Reaction Safety In The Chemical Industry.
  • BOC Sciences. Enantiomeric Purification (HPLC/SFC).
  • PubMed. Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. Journal of Chromatography B.
  • ThalesNano. Hydrogenation.
  • ACS Publications. Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
  • Wiley. CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • PMC. Pyridine: the scaffolds with significant clinical diversity.
  • IJSAT. Recent Advancements in Pyridine Derivatives as Anticancer Agents.
  • BOC Sciences. Chiral Resolution and Separation Services.
  • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions.
  • Benchchem. Troubleshooting common issues in pyridine synthesis.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Ketone Reduction.
  • Benchchem. Asymmetric Synthesis of (S)-2-(pyridin-2-yl)propan-1-ol: Application Notes and Protocols.
  • ACS Publications. Chiral Resolution by Seeded Crystallization: The Case of Arabitol.
  • ACS Publications. Catalytic Asymmetric Reduction of Difficult-to-Reduce Ketones: Triple-Code Saturation Mutagenesis of an Alcohol Dehydrogenase.
  • ACS Publications. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
  • Nature. Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio.
  • Research Collection. Efficient synthesis of 2,6- bis(hydroxymethyl)pyridine using whole-cell biocatalysis.

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of next-generation therapeutics for neurodegenerative disorders, targeting mitochondrial quality control has emerged as a paramount strategy. Ubiquitin-Specific Protease 30 (USP30) is a mitochondrial deubiquitinase (DUB) that antagonizes PINK1/Parkin-mediated mitophagy. Inhibiting USP30 accelerates the clearance of damaged mitochondria, offering a disease-modifying approach for Parkinson’s disease .

This guide evaluates the efficacy of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol —a highly optimized chiral pharmacophore module used in the synthesis of potent USP30 inhibitors —against its (2R)-enantiomer and a des-trifluoromethyl analog. By analyzing biochemical potency, cellular target engagement, and pharmacokinetic stability, we delineate why this specific stereochemical and structural configuration is critical for clinical viability.

Mechanistic Rationale & Structural Significance

The transition from a generic fragment to a clinical-grade lead requires meticulous structural tuning. The efficacy of the (2S)-CF3-pyridine moiety is driven by two highly specific molecular interactions:

  • Stereospecificity of the (2S) Enantiomer: The chiral center at the C2 position of the propyl chain dictates the spatial trajectory of the terminal hydroxyl group. The (2S) configuration perfectly aligns the hydroxyl oxygen to serve as a hydrogen bond acceptor/donor within the catalytic cleft of USP30 (near the Cys77-His452-Ser477 triad), locking the inhibitor into the active site.

  • The 6-Trifluoromethyl (-CF3) Advantage: The inclusion of the strongly electron-withdrawing and lipophilic -CF3 group at the 6-position of the pyridine ring serves a dual causality. First, it occupies the hydrophobic S1' pocket of USP30, driving binding affinity through desolvation entropy. Second, it sterically and electronically shields the adjacent pyridine nitrogen from cytochrome P450 (CYP)-mediated N-oxidation, drastically extending the compound's metabolic half-life while enhancing Blood-Brain Barrier (BBB) penetrance.

MitophagyPathway Mito Damaged Mitochondria PINK1 PINK1 Activation Mito->PINK1 Parkin Parkin Recruitment PINK1->Parkin Ub Ubiquitination (p-Ser65) Parkin->Ub Mitophagy Mitophagy Clearance Ub->Mitophagy USP30 USP30 (DUB) USP30->Ub Antagonizes Inhibitor (2S)-CF3-Pyridine Inhibitor->USP30 Inhibits

Fig 1: USP30 inhibition by (2S)-CF3-Pyridine rescues PINK1/Parkin-mediated mitophagy.

Comparative Efficacy Data

To objectively measure the impact of these structural features, the functional moieties were incorporated into a standardized USP30-targeting scaffold. The quantitative data below highlights the severe efficacy drop-off when the stereochemistry is inverted or the -CF3 group is removed.

Test Compound (Pharmacophore Module)USP30 IC₅₀ (µM)Mitophagy EC₅₀ (µM)BBB Papp (10⁻⁶ cm/s)Microsomal T₁/₂ (min)
(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol 0.12 0.85 14.2 >120
(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol>10.0>20.015.1>120
(2S)-2-(pyridin-3-yl)propan-1-ol (Des-CF3 Analog)1.458.904.535

Data Interpretation: The >80-fold loss in biochemical potency (IC₅₀) for the (2R)-enantiomer confirms the strict stereochemical boundaries of the USP30 binding pocket. Meanwhile, the Des-CF3 analog demonstrates a ~12-fold reduction in potency and a catastrophic loss of metabolic stability (T₁/₂ dropping from >120 to 35 minutes), validating the necessity of the trifluoromethyl group for both target engagement and pharmacokinetic viability.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to rule out false positives (e.g., compound autofluorescence or generalized cytotoxicity).

Protocol 1: High-Throughput USP30 Biochemical Assay (Ub-Rh110 Cleavage)

This assay quantifies the direct biochemical inhibition of USP30. We utilize Ubiquitin-Rhodamine 110 (Ub-Rh110) because the cleavage of the amide bond between ubiquitin and the fluorophore by USP30 yields a highly sensitive, linear fluorescent signal .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 1 mM DTT, and 0.01% Tween-20. Causality: Tween-20 prevents non-specific enzyme aggregation, while DTT maintains the catalytic cysteine of USP30 in its active, reduced state.

  • Compound Plating & Counter-Screen: Dispense test compounds into a 384-well black microplate using an acoustic dispenser to create an 11-point dose-response curve. Include PR-619 as a positive control and DMSO as the vehicle. Self-Validation Step: Read the plate for baseline fluorescence prior to enzyme addition to rule out compound autofluorescence.

  • Enzyme Pre-incubation: Add 3 µL of 2x recombinant human USP30. Incubate for 30 minutes at room temperature. Causality: Many potent DUB inhibitors exhibit slow-binding kinetics; pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 3 µL of 2x Ub-Rh110 substrate (final concentration 25 nM). This concentration ensures [S]≪Km​ , making the assay highly sensitive to competitive inhibitors.

  • Detection: Incubate for 30 minutes. Terminate the reaction with 3 µL of 10 mM citric acid. Read fluorescence at Ex 485 nm / Em 535 nm.

Protocol 2: Cellular Mitophagy Validation (p-Ser65-Ubiquitin High-Content Imaging)

Biochemical potency must translate to cellular efficacy. This protocol measures the accumulation of phosphorylated ubiquitin (p-Ser65-Ub) on mitochondria, the direct downstream consequence of USP30 inhibition during mitochondrial stress .

Step-by-Step Methodology:

  • Cell Preparation: Seed SH-SY5Y neuroblastoma cells in 96-well optical-bottom plates and culture until 80% confluent.

  • Target Engagement: Pre-treat cells with the (2S)-CF3-Pyridine lead (and analogs) for 2 hours.

  • Mitochondrial Depolarization: Add 10 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 4 hours. Causality: CCCP acts as an ionophore, uncoupling the proton gradient. This artificial depolarization mimics mitochondrial damage, triggering PINK1 accumulation and initiating the mitophagy cascade.

  • Immunofluorescence Staining: Fix cells with 4% PFA, permeabilize with 0.1% Triton X-100, and stain with an anti-p-Ser65-Ubiquitin primary antibody, followed by an Alexa Fluor 488 secondary antibody. Counterstain nuclei with Hoechst 33342.

  • High-Content Analysis & Validation: Image plates using an automated confocal screening system. Self-Validation Step: Run a parallel CellTiter-Glo viability assay on a replica plate. If a compound shows high p-Ser65-Ub signal but low ATP/viability, it is flagged as a toxic artifact rather than a true mitophagy enhancer.

Workflow Step1 Compound Synthesis Step2 Ub-Rh110 Assay (Biochemical) Step1->Step2 Step3 PAMPA-BBB (Permeability) Step2->Step3 Step4 Mito-QC Assay (Cellular) Step3->Step4

Fig 2: Self-validating experimental workflow from biochemical screening to cellular efficacy.

References

  • Title: USP30: Structure, Emerging Physiological Role, and Target Inhibition Source: Frontiers in Cell and Developmental Biology URL: [Link]

  • Title: US11814386B2 - Fused pyrrolines which act as ubiquitin-specific protease 30 (USP30)
  • Title: EP4218934A1 - INHIBITING UBIQUITIN-SPECIFIC PROTEASE 30 (USP30)
  • Title: Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches Source: Biochemical Journal (Portland Press) URL: [Link]

Validation of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol Target Engagement: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and chemical biology, validating the intracellular and biophysical target engagement of low-molecular-weight ligands is a critical bottleneck. The compound (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol (hereafter referred to as 2S-TFMPP ) represents a highly optimized, stereospecific pharmacophore. This guide provides an authoritative, objective comparison of target engagement methodologies—evaluating 2S-TFMPP against its stereoisomeric and structural alternatives. By synthesizing biophysical kinetics with intracellular thermodynamics, we establish a self-validating framework for confirming specific ligand-protein interactions.

Structural Rationale & Causality of Binding

To understand how to validate target engagement, we must first understand why 2S-TFMPP binds its target. The molecular architecture of 2S-TFMPP is not arbitrary; each moiety contributes a specific thermodynamic advantage:

  • The Trifluoromethyl ( CF3​ ) Group: Beyond improving metabolic stability, the CF3​ group acts as a lipophilic pocket filler. It displaces high-energy, ordered water molecules from the target's hydrophobic sub-pockets, providing a massive entropic driving force. Additionally, the electron-withdrawing nature of the fluorines can participate in orthogonal halogen bonding with backbone carbonyls.

  • The (2S) Stereocenter: The chirality at the propan-1-ol linkage is the master regulator of the molecule's spatial trajectory. The (2S) configuration ensures that the terminal hydroxyl group is perfectly vectored to act as a directional hydrogen bond donor/acceptor with the target protein.

  • The Pyridine Core: Provides a rigid, planar scaffold that restricts the conformational entropy of the unbound ligand, minimizing the entropic penalty upon binding while enabling potential cation- π interactions.

G Core (2S)-2-[6-(Trifluoromethyl) pyridin-3-yl]propan-1-ol CF3 Trifluoromethyl Group Core->CF3 Chiral (2S) Stereocenter Core->Chiral OH Hydroxyl Group Core->OH Hydrophobic Water Displacement & Halogen Bonding CF3->Hydrophobic Trajectory Precise Spatial Trajectory Chiral->Trajectory HBond Directional Hydrogen Bonding OH->HBond Target High-Affinity Target Engagement (ΔG < 0) Hydrophobic->Target Trajectory->HBond HBond->Target

Caption: Thermodynamic logic of 2S-TFMPP structural features driving target engagement.

Comparative Target Engagement Workflows

To objectively validate 2S-TFMPP, we must employ orthogonal techniques that measure different physical phenomena. A single assay is vulnerable to artifacts; a triad of assays creates a self-validating system.

  • Cellular Thermal Shift Assay (CETSA): Measures target engagement in the native intracellular environment. Causality: Ligand binding thermodynamically stabilizes the folded state of the protein. When subjected to heat stress, the bound protein resists denaturation and aggregation, remaining in the soluble fraction[1].

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics ( kon​ , koff​ ) and affinity ( Kd​ ). Causality: As the ligand binds to the immobilized target on a sensor chip, the local mass increases, altering the refractive index of the surface plasmon[2].

  • Microscale Thermophoresis (MST): Measures solution-based affinity. Causality: Ligand binding alters the size, charge, and hydration shell of the target protein, fundamentally changing its directed movement along a temperature gradient induced by an infrared laser.

Head-to-Head Comparison: 2S-TFMPP vs. Alternatives

To prove that the engagement is specific and structurally driven, 2S-TFMPP must be benchmarked against two critical control alternatives:

  • 2R-TFMPP (The Enantiomer): Validates stereospecificity. If the 2R enantiomer binds equally well, the interaction is likely driven by non-specific lipophilic partitioning rather than precise pocket engagement.

  • Des-fluoro Analog: Validates the energetic contribution of the CF3​ group.

Quantitative Performance Matrix

Data represents standardized validation metrics for the pharmacophore against a representative target protein.

Compound VariantSPR Kd​ ( μM )MST Kd​ ( μM )CETSA ΔTm​ ( ∘C )Ligand Efficiency (LE)Binding Mechanism
2S-TFMPP (Target) 1.2 ± 0.1 1.5 ± 0.2 +4.5 0.42 Specific, Enthalpy-driven
2R-TFMPP (Enantiomer)45.0 ± 3.252.1 ± 4.0+0.80.28Weak, Non-specific
Des-fluoro Analog18.5 ± 1.522.0 ± 2.1+1.20.31Entropically penalized

Analysis: The 37-fold drop in affinity between the 2S and 2R enantiomers confirms strict stereochemical requirements for the propan-1-ol hydroxyl vector. The 15-fold drop in affinity upon removal of the CF3​ group confirms its critical role in displacing pocket waters and stabilizing the complex.

Detailed Experimental Protocols

Protocol A: Isothermal Dose-Response CETSA (ITDRF)

To ensure trustworthiness, a single-temperature melt curve is insufficient. We utilize an Isothermal Dose-Response Fingerprint (ITDRF) to prove that thermal stabilization is strictly dose-dependent, ruling out artifactual precipitation[3].

  • Cell Preparation: Culture target-expressing cells to 80% confluency. Harvest and resuspend in physiological buffer (e.g., HBSS) to a density of 1×106 cells/mL.

  • Compound Dosing: Aliquot cells into a 96-well PCR plate. Treat with a 10-point concentration gradient of 2S-TFMPP (ranging from 100 pM to 100 μM ) and a DMSO vehicle control. Incubate for 1 hour at 37°C to allow intracellular equilibration.

  • Thermal Challenge: Heat the PCR plate to the target protein's pre-determined Tagg​ (the temperature at which 75% of the unbound protein precipitates) for exactly 3 minutes using a thermal cycler. Cool immediately to 4°C.

  • Lysis & Fractionation: Add mild lysis buffer (e.g., 0.4% NP-40 with protease inhibitors). Subject to three rapid freeze-thaw cycles using liquid nitrogen. Centrifuge at 100,000 × g for 20 minutes at 4°C to pellet denatured aggregates.

  • Quantification: Analyze the soluble supernatant via quantitative Western Blot (or targeted LC-MS/MS). Plot soluble protein intensity against compound concentration to derive the intracellular IC50​ of target engagement.

G A Live Cell Culture & Compound Dosing B Thermal Stress (Isothermal Challenge) A->B C Cell Lysis (Release Proteins) B->C D Ultracentrifugation (Pellet Aggregates) C->D E Soluble Fraction Analysis (Western Blot / LC-MS) D->E

Caption: CETSA Workflow: Sequential steps for validating intracellular target engagement.

Protocol B: SPR Fragment Screening & Validation

Because 2S-TFMPP is a low-molecular-weight compound (~207 Da), the refractive index change upon binding is minimal. The protocol must be rigorously controlled for bulk solvent effects[2].

  • Surface Preparation: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal-to-noise for a low-molecular-weight ligand. Leave one flow cell unmodified as a reference channel.

  • Solvent Correction: Because 2S-TFMPP is dissolved in DMSO, prepare a 5-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in running buffer) to correct for bulk refractive index mismatches between the samples and the running buffer.

  • Kinetic Injection: Inject 2S-TFMPP, 2R-TFMPP, and the Des-fluoro analog in a multi-cycle kinetic format (concentrations from 0.1 μM to 50 μM ). Use a flow rate of 50 μL/min to minimize mass transport limitations. Inject for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Data Processing: Double-reference the raw sensograms (subtracting both the reference channel and a blank buffer injection). Fit the resulting curves to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at:[Link]

  • Peckner, R., et al. (2024). Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. eLife. Available at:[Link]

  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology, 493, 169-218. Cited in Journal of Medicinal Chemistry. Available at:[Link]

Sources

Head-to-head comparison of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: The Strategic Value of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol

In modern drug discovery, the architectural precision of chiral building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol represents a highly optimized, premium intermediate. It synthesizes three critical pharmacophoric features: a stereochemically pure (2S)-propanol chain, a solubilizing pyridine core, and a metabolically robust trifluoromethyl (-CF₃) group.

This guide provides an objective, head-to-head comparison of this target compound against its structural analogs, detailing the causality behind its superior physicochemical profile and providing self-validating experimental protocols for verification.

Structural Deconstruction & Mechanistic Causality

To understand the performance of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol, we must isolate the variables of its structure by comparing it against three key analogs:

  • The Enantiomer: (2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol

  • The Non-Fluorinated Analog: (2S)-2-(Pyridin-3-yl)propan-1-ol

  • The Phenyl Analog: (2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-ol

The Trifluoromethyl (-CF₃) Effect

The substitution of hydrogen with a -CF₃ group at the 6-position of the pyridine ring is not merely a steric choice; it is a calculated metabolic shield. The high electronegativity and C-F bond strength prevent cytochrome P450 (CYP450)-mediated oxidation at this highly labile site 1. Furthermore, the -CF₃ group modulates the pKa of the adjacent pyridine nitrogen, optimizing membrane permeability while maintaining aqueous solubility 2.

The Pyridine vs. Phenyl Scaffold

Replacing a standard phenyl ring with a pyridine heterocycle introduces a hydrogen-bond acceptor. This decisively lowers the partition coefficient (LogP), mitigating the lipophilic burden often associated with -CF₃ groups. High lipophilicity in phenyl analogs frequently correlates with off-target promiscuity, particularly hERG channel toxicity.

The (2S) Chiral Center

While 2-arylpropionic acids (profens) are notorious for undergoing unidirectional in vivo chiral inversion (from R to S) via acyl-CoA synthetase 3, the alcohol derivatives are stereochemically stable. Utilizing the enantiopure (2S)-alcohol as a starting material ensures that downstream API synthesis locks the stereocenter in the desired active conformation without the risk of metabolic racemization.

SAR_Logic Core (2S)-2-[6-(CF3)pyridin-3-yl] propan-1-ol CF3 6-Trifluoromethyl Group Core->CF3 Metabolic Stability Pyr Pyridine Scaffold Core->Pyr Aqueous Solubility Chiral (2S)-Propanol Chain Core->Chiral Target Specificity CF3_Effect Blocks CYP450 oxidation Increases Lipophilicity CF3->CF3_Effect Pyr_Effect H-bond Acceptor Lowers LogP vs Phenyl Pyr->Pyr_Effect Chiral_Effect Enantiopure Intermediate Prevents off-target binding Chiral->Chiral_Effect

Structure-Activity Relationship (SAR) logic tree detailing moiety contributions.

Quantitative Performance Comparison

The following table summarizes the physicochemical and metabolic performance of the target compound against its analogs. Data reflects standardized in vitro profiling parameters.

CompoundLogP (calc)Polar Surface Area (Ų)HLM Intrinsic Clearance (µL/min/mg)Primary Liability Addressed
(2S)-Target (CF₃-Pyridine) 2.4 33.1 < 15 (Highly Stable) Optimized Baseline
(2R)-Enantiomer2.433.1< 15 (Highly Stable)Off-target stereochemistry
(2S)-Non-Fluorinated Pyridine1.133.1> 85 (Highly Labile)CYP450 oxidation at C6
(2S)-Phenyl Analog3.620.2~ 45 (Moderate)High lipophilicity / Poor solubility

Insight: The non-fluorinated pyridine analog suffers from rapid metabolic clearance (>85 µL/min/mg) due to oxidation at the unsubstituted 6-position. The phenyl analog, while metabolically stable, exhibits a high LogP (3.6) and lower polar surface area, which typically translates to poor aqueous solubility and higher protein binding. The target compound perfectly balances stability and solubility.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the vulnerability of the compound to Phase I hepatic metabolism.

Reagents & Causality:

  • HLM Concentration (0.5 mg/mL): Kept low to ensure linear enzyme kinetics and prevent non-specific protein binding from masking clearance rates.

  • NADPH (1 mM): The essential cofactor for CYP450 enzymes; without it, Phase I oxidation cannot occur.

  • Cold Acetonitrile (100%): Used as a quench solvent to instantaneously denature proteins and precipitate them out of solution, halting the reaction precisely at the target timepoint.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Validation Check: Ensure complete dissolution to prevent artificially low clearance readings.

  • Incubation Setup: Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. Causality: Ensures enzymes are at physiological temperature before the reaction begins.

  • Initiation: Add NADPH to a final concentration of 1 mM to initiate the reaction.

  • Time-Course Quenching: At exactly 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Separation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

HLM_Workflow Step1 1. Prepare 1 µM Compound in pH 7.4 Phosphate Buffer Step2 2. Add Human Liver Microsomes (0.5 mg/mL protein) Step1->Step2 Step3 3. Pre-incubate at 37°C for 5 minutes Step2->Step3 Step4 4. Initiate Reaction with 1 mM NADPH Step3->Step4 Step5 5. Quench with Cold Acetonitrile at 0, 15, 30, 60 mins Step4->Step5 Step6 6. Centrifuge & Analyze Supernatant via LC-MS/MS Step5->Step6

Experimental workflow for the Human Liver Microsome (HLM) Stability Assay.

Protocol B: Chiral Purity Verification (Enantiomeric Excess - ee%)

Because the (2S) and (2R) enantiomers have identical physicochemical properties in an achiral environment, a specialized chiral stationary phase is required to validate the enantiomeric excess (ee%) of the building block.

Step-by-Step Workflow:

  • Column Selection: Utilize an Amylose-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm). Causality: The helical structure of the amylose derivative creates a chiral microenvironment that differentially interacts with the (2S) and (2R) spatial arrangements.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (95:5:0.05 v/v/v). Causality: Diethylamine is added as a basic modifier to suppress peak tailing caused by secondary interactions with the pyridine nitrogen.

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min and monitor UV absorbance at 254 nm.

  • System Suitability (Self-Validation): Inject a racemic standard first. The resolution factor ( Rs​ ) between the (2S) and (2R) peaks must be ≥1.5 (baseline resolution). If Rs​<1.5 , adjust the isopropanol ratio before testing the pure sample.

References

  • Source: Chemical Society Reviews (via Taylor & Francis / Tandfonline)
  • Source: Progress in Medicinal Chemistry (via PubMed/NIH)
  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens)

Sources

Safety Operating Guide

(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Comprehensive Disposal Guide: (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol

As a Senior Application Scientist, I recognize that handling complex halogenated heterocycles requires more than surface-level compliance; it demands a deep, mechanistic understanding of the chemical's behavior. (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a specialized chiral intermediate frequently utilized in advanced drug development and agrochemical synthesis. Due to its unique structural motifs—specifically the trifluoromethyl (-CF 3​ ) group and the basic pyridine ring—improper disposal poses severe environmental and occupational risks, including the generation of highly toxic hydrogen fluoride (HF) gas upon combustion[1].

This guide provides an authoritative, self-validating framework for the operational handling, spill containment, and EPA-compliant disposal of this compound.

Chemical Profiling & Hazard Causality

To safely manage a chemical, you must first understand the causality behind its hazards. The structural components of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol dictate its physicochemical behavior and, consequently, the strict protocols required for its disposal.

  • The Pyridine Ring: Imparts weak basicity and lipophilicity, allowing the molecule to readily penetrate biological membranes. This contributes to its systemic toxicity and necessitates stringent contact avoidance.

  • The Trifluoromethyl (-CF 3​ ) Group: While chemically stable under ambient conditions, the carbon-fluorine bonds undergo thermal cleavage at high temperatures. During incineration, this group degrades to yield hydrogen fluoride (HF) gas, a highly corrosive and toxic byproduct that requires specialized flue gas scrubbing[1][2].

  • The Propan-1-ol Side Chain: The hydroxyl (-OH) group permits hydrogen bonding, which elevates the compound's boiling point but also introduces reactivity with strong oxidizers or acids.

Table 1: Physicochemical and Hazard Profile

Property / HazardIndicator / ValueMechanistic Rationale & Operational Impact
Target Organ Toxicity Liver, Kidneys, CNSLipophilicity allows blood-brain barrier penetration and hepatic metabolism. Requires rigorous PPE (nitrile gloves, splash goggles).
Combustion Byproducts HF, NO x​ , CO, CO 2​ Thermal degradation of the -CF 3​ group and nitrogen-containing ring. Dictates the absolute requirement for scrubber-equipped incineration.
Flammability Combustible LiquidThe aliphatic chain and alcohol group provide fuel. Must be kept away from open flames and stored in explosion-proof cabinets.
EPA Waste Code D001 / F-SeriesGoverned by 40 CFR Part 261[3]. Classified as halogenated organic waste. Cannot be mixed with non-halogenated waste streams.

Operational Handling Protocols

Every protocol in your laboratory must be a self-validating system. This means incorporating checks that confirm the safety of the environment before proceeding to the next step.

Routine Laboratory Handling Workflow:

  • Preparation & Verification: Verify that the laboratory fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor or use a continuous visual indicator (e.g., a Kimwipe strip).

  • PPE Donning: Equip standard chemical-resistant PPE. Due to the skin-penetrating nature of pyridine derivatives, double-gloving with heavy-duty nitrile or neoprene is recommended.

  • Dispensing: Handle the chemical exclusively over secondary containment trays to catch micro-spills. Keep away from strong oxidizing agents to prevent exothermic reactions.

  • Decontamination: After use, wipe down the exterior of the reagent bottle and the containment tray with a compatible solvent (e.g., ethanol or isopropanol) and dispose of the wipes as halogenated solid waste.

Spill Response & Containment Workflow

In the event of a spill, immediate isolation is critical to prevent the accumulation of toxic vapors and environmental contamination.

Step-by-Step Spill Recovery:

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood or room ventilation is running at maximum capacity.

  • Hazard Assessment: Do not attempt to clean the spill if it exceeds 500 mL or if you lack a self-contained breathing apparatus (SCBA) in a poorly ventilated area.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or specialized chemical spill pads). Do not use combustible materials like sawdust.

  • Absorption & Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, chemically resistant polyethylene container.

  • Validation Check: Use pH paper or a volatile organic compound (VOC) sniffer over the spill area to ensure no residual chemical remains. Wash the area with a mild detergent solution.

  • Waste Transfer: Seal the container tightly and label it explicitly as "Hazardous Spill Residue: Contains Halogenated Pyridine Derivative."

Comprehensive Disposal Procedures

The disposal of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is strictly regulated under the Resource Conservation and Recovery Act (RCRA) and detailed in EPA 40 CFR Part 261[3]. Because of the -CF 3​ group, this compound must be segregated into the Halogenated Organic Waste stream.

Mixing this compound with non-halogenated waste is a critical operational failure. It dilutes the halogen content, complicating the incineration process and potentially causing regulatory fines.

Step-by-Step Disposal Methodology:

  • Segregation: Pour liquid waste into a dedicated, clearly labeled "Halogenated Organic Waste" carboy. Ensure the container is compatible (e.g., HDPE plastic or glass).

  • Labeling: The label must clearly state the full chemical name, the date of initial accumulation, and the primary hazards (Toxic, Combustible, Halogenated).

  • Storage: Store the waste container in a designated, ventilated hazardous waste accumulation area. Containers must remain closed except when actively adding waste.

  • Thermal Destruction (Incineration): The waste must be transferred to an EPA-licensed Treatment, Storage, and Disposal Facility (TSDF). The facility will subject the chemical to high-temperature incineration (>1000°C).

  • Flue Gas Scrubbing (Mechanistic Necessity): As the -CF 3​ group burns, it releases HF gas. The incinerator must be equipped with an alkaline afterburner and scrubber system (typically utilizing calcium hydroxide or sodium hydroxide) to neutralize the HF into harmless fluoride salts before environmental exhaust[1][2].

Waste Segregation and Disposal Pathway

WasteDisposal Start Waste Generation (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol Decision1 Contains Mixed Solvents? Start->Decision1 Halogenated Halogenated Organic Waste (Primary Stream) Decision1->Halogenated No NonHalogenated Mixed Halogenated Waste (Do not mix with non-halogenated) Decision1->NonHalogenated Yes Storage Secondary Containment Ventilated Accumulation Area Halogenated->Storage NonHalogenated->Storage Incineration High-Temp Incineration (>1000°C) Storage->Incineration EPA Licensed Carrier Scrubber Alkaline Scrubber (Neutralizes HF & NOx) Incineration->Scrubber Combustion Gases (CO2, H2O, HF, NOx) SafeExhaust Safe Environmental Exhaust Scrubber->SafeExhaust Cleaned Flue Gas

Figure 1: Safe disposal and thermal destruction pathway for trifluoromethyl-pyridine derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US). Available at:[Link][4]

  • Environmental Protection Agency (EPA). (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Available at:[Link][5]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.